Technical Documentation Center

7-Bromo-5-phenylbenzo[d]oxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-5-phenylbenzo[d]oxazole

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profile of 7-Bromo-5-phenylbenzo[d]oxazole: A Technical Guide for Drug Discovery

Executive Summary Benzoxazole is a prominent heterocyclic scaffold consisting of a fused benzene and oxazole ring, widely recognized as a privileged pharmacophore in medicinal chemistry[1]. Substitutions on this core dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxazole is a prominent heterocyclic scaffold consisting of a fused benzene and oxazole ring, widely recognized as a privileged pharmacophore in medicinal chemistry[1]. Substitutions on this core dictate the molecule's electronic landscape, steric bulk, and ultimately, its therapeutic efficacy. 7-Bromo-5-phenylbenzo[d]oxazole (CAS: 1781460-95-4) is a highly specialized building block. The strategic placement of a phenyl group at the C5 position and a bromine atom at the C7 position creates a molecule with unique physicochemical properties, making it an ideal candidate for late-stage functionalization and targeted drug design.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptors. We will explore the causality behind its physicochemical profile, the mechanistic rationale for its synthetic utility, and provide field-proven, self-validating protocols for its characterization and functionalization.

Physicochemical Profiling & Structural Causality

The therapeutic potential of benzoxazole molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[1]. Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including antihyperlipidemic (such as ACAT inhibition), antimicrobial, and optoelectronic properties[2].

The dual substitution in 7-bromo-5-phenylbenzoxazole is highly synergistic:

  • The 5-Phenyl Group (Steric & Hydrophobic Causality): The phenyl ring extends the π -conjugation of the benzoxazole core. This provides a large hydrophobic surface area specifically designed to enhance π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the binding pockets of target proteins[2].

  • The 7-Bromo Group (Electronic & Synthetic Causality): Bromine is highly polarizable and significantly increases the lipophilicity (LogP) of the scaffold. Electronically, it acts as an electron-withdrawing group, subtly lowering the pKa of the benzoxazole nitrogen. More importantly, the polarized C-Br bond serves as a highly reactive synthetic handle, susceptible to oxidative addition by transition metal catalysts[3].

Quantitative Data Summary
PropertyValue / DescriptorImpact on Drug Design & ADMET
CAS Number 1781460-95-4Unique identifier for procurement and database tracking.
Molecular Formula C13H8BrNODefines the atomic composition and isotopic distribution.
Molecular Weight 274.11 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
Topological Polar Surface Area 26.02 ŲExcellent for membrane permeability, including potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 2Limits solvation penalties during target binding; complies with Lipinski's rules.
Estimated LogP ~4.2High lipophilicity driven by the 5-phenyl and 7-bromo groups; ideal for hydrophobic pocket binding but requires formulation strategies for aqueous solubility.

Experimental Methodologies for Physicochemical Characterization

To validate the theoretical descriptors of 7-bromo-5-phenylbenzoxazole, empirical characterization is required. The following protocol outlines a self-validating system for determining its lipophilicity.

Protocol 1: Determination of Lipophilicity (LogP) via the Shake-Flask Method

Causality: While HPLC provides rapid estimations, the shake-flask method remains the gold standard for highly lipophilic, halogenated compounds to ensure accurate thermodynamic partitioning data.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Rationale: This ensures mutual saturation, preventing volume shifts during the actual experiment.

  • Solubilization: Dissolve an accurately weighed sample of 7-bromo-5-phenylbenzoxazole in the octanol phase (target concentration: 1 mg/mL). Rationale: The compound is highly lipophilic; starting in the organic phase ensures complete initial dissolution.

  • Equilibration: Transfer 10 mL of the spiked octanol and 10 mL of the aqueous buffer into a separatory funnel. Mechanically agitate at 25°C for 60 minutes.

  • Phase Separation (Self-Validation Step): Transfer the mixture to centrifuge tubes and spin at 3000 rpm for 15 minutes. Rationale: Centrifugation is critical to break any micro-emulsions formed during agitation, ensuring that subsequent UV-Vis or HPLC quantification is not artificially inflated by micellar scattering.

  • Quantification: Carefully extract aliquots from both phases. Quantify the concentration of the compound using HPLC-UV (detection at ~280 nm).

  • Calculation: Calculate the partition coefficient using the formula: LogP=log10​([Coctanol​]/[Caqueous​]) .

Synthetic Workflows & Late-Stage Functionalization

The true value of 7-bromo-5-phenylbenzoxazole lies in its utility as a versatile intermediate. The 7-bromo position is sterically accessible and electronically activated, making it an ideal candidate for palladium-catalyzed cross-coupling reactions to expand the pharmacophore[3].

Protocol 2: Palladium-Catalyzed C7-Functionalization (Suzuki-Miyaura Cross-Coupling)

Causality: This protocol details the coupling of the core with an aryl boronic acid. The choice of catalyst and solvent is highly specific to the electronic demands of the benzoxazole core.

Step-by-Step Methodology:

  • Reagent Loading: In a flame-dried Schlenk tube, combine 7-bromo-5-phenylbenzoxazole (1.0 equiv), an aryl boronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) as the catalyst. Rationale: The dppf ligand provides the necessary steric bulk and electron richness to facilitate the oxidative addition of the highly polarized C-Br bond.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Rationale: This biphasic system is not arbitrary; the aqueous component is strictly required to hydrolyze the boronic acid into a reactive boronate intermediate, while the dioxane solubilizes the highly lipophilic benzoxazole core.

  • Reaction Execution: Purge the vessel with N2​ (3 cycles) and heat to 90°C for 12 hours under continuous stirring.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the target C7-arylated derivative.

Visualizing the Functionalization Pathway

The following diagram illustrates the synthetic origin of the core scaffold and its divergence into various lead optimization pathways via the C7-bromo handle.

G A 2-Amino-6-bromo-4-phenylphenol (Starting Material) B Acid-Catalyzed Cyclization (e.g., Triethyl Orthoformate) A->B Heat, N2 C 7-Bromo-5-phenylbenzoxazole (Core Scaffold) B->C Dehydration D Suzuki-Miyaura Coupling (C7-Aryl Functionalization) C->D Pd(0), Aryl-B(OH)2 E Buchwald-Hartwig Amination (C7-Amine Functionalization) C->E Pd(0), Amine F Physicochemical Profiling (ADMET, LogP, pKa) C->F Characterization G Lead Compound Optimization (Target Binding) D->G E->G F->G Data Feedback

Workflow of 7-bromo-5-phenylbenzoxazole synthesis, functionalization, and lead optimization.

References

  • Heterocyclic Compounds - Crysdot: 7-Bromo-5-phenylbenzo[d]oxazole Source: Crysdot URL
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles Source: Benchchem URL
  • Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity Source: Oriental Journal of Chemistry URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 7-Bromo-5-phenylbenzo[d]oxazole

Introduction: The Strategic Role of Benzoxazoles in Drug Discovery Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry and materials science. Their structural resemblance to nucleic acid bases allow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Benzoxazoles in Drug Discovery

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry and materials science. Their structural resemblance to nucleic acid bases allows them to interact favorably with a variety of biological targets, including the ATP-binding hinge regions of kinases and topoisomerases. Within this chemical space, 7-Bromo-5-phenylbenzo[d]oxazole represents a highly specialized building block. The presence of a phenyl ring at the C-5 position modulates the lipophilicity and steric bulk of the molecule, while the bromine atom at the C-7 position serves as a critical vector for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of 7-Bromo-5-phenylbenzo[d]oxazole, detailing its physicochemical properties, disambiguating it from structural isomers via its CAS Registry Number, and establishing a self-validating synthetic protocol grounded in mechanistic causality.

Physicochemical Profiling and Isomeric Disambiguation

In high-throughput screening and structure-activity relationship (SAR) campaigns, precise topological alignment is critical. A common pitfall in the procurement and synthesis of halogenated benzoxazoles is structural isomerism. For instance, 5-bromo-2-phenylbenzo[d]oxazole (CAS: 69918-19-0)[1] is frequently confused with 7-bromo-5-phenylbenzo[d]oxazole. The CAS Registry Number acts as the definitive identifier, ensuring that the specific stereoelectronic profile required for target engagement is maintained.

Table 1: Quantitative Physicochemical Data for 7-Bromo-5-phenylbenzo[d]oxazole

PropertyValueCausality / Significance
Compound Name 7-Bromo-5-phenylbenzo[d]oxazoleDefines the exact substitution topology (C-5 phenyl, C-7 bromo).
CAS Registry Number 1781460-95-4Prevents isomeric contamination (e.g., distinguishing from the 2-phenyl isomer).
Molecular Formula C13H8BrNODictates the mass-to-charge (m/z) ratio for mass spectrometry validation.
Molecular Weight 274.11 g/mol Optimal MW for a fragment or intermediate in Lipinski-compliant drug design.
Purity Standard ≥97%Required threshold to prevent catalytic poisoning in downstream cross-coupling.
Isotopic Signature ~1:1 ratio at m/z 274/276Diagnostic MS signature confirming the retention of the bromine atom.

Synthetic Methodology: Causality and Self-Validating Protocols

The construction of the benzoxazole core typically relies on the cyclocondensation of 2-aminophenol derivatives with carboxylic acids, aldehydes, or orthoesters[2]. To synthesize 7-Bromo-5-phenylbenzo[d]oxazole, a Brønsted acid-catalyzed condensation using a one-carbon synthon (such as trimethyl orthoformate) is highly efficient.

The following step-by-step protocol is designed as a self-validating system , ensuring that each experimental choice is mechanistically justified and analytically verified in real-time.

Step-by-Step Cyclocondensation Protocol

1. Precursor Solvation:

  • Action: Dissolve 1.0 equivalent of 2-amino-6-bromo-4-phenylphenol in anhydrous acetonitrile (CH3CN).

  • Causality: Acetonitrile is chosen as a polar aprotic solvent. It stabilizes the highly polar transition states during iminium ion formation without engaging in competitive hydrogen bonding that would otherwise deactivate the nucleophilic amine.

2. Reagent and Catalyst Addition:

  • Action: Add 1.5 equivalents of trimethyl orthoformate and 0.1 equivalents of p-toluenesulfonic acid (p-TsOH)[2].

  • Causality: Trimethyl orthoformate acts as the one-carbon electrophilic donor. The p-TsOH acts as a Brønsted acid to protonate the methoxy groups of the orthoester, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the electrophile and facilitating nucleophilic attack by the primary amine.

3. Thermal Cyclization:

  • Action: Heat the reaction mixture in a sealed tube to 80–100 °C for 4 to 6 hours.

  • Causality: The initial condensation forms an intermediate Schiff base (or iminium species). Elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. The continuous heat also drives the elimination of methanol, shifting the thermodynamic equilibrium irreversibly toward the stable, aromatized benzoxazole core.

4. In-Process Analytical Validation (QA/QC):

  • Action: Sample the reaction mixture at 4 hours for LC-MS and TLC analysis.

  • Self-Validating Metric: The protocol validates itself when the starting material mass disappears and a new peak emerges with an m/z of ~274 [M+H]+ and ~276 [M+H+2]+. Because bromine has two major isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, this distinct doublet signature proves that cyclization occurred without unintended reductive dehalogenation.

5. Isolation and Purification:

  • Action: Concentrate the mixture under reduced pressure, quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash column chromatography.

  • Causality: The mild basic quench neutralizes the p-TsOH catalyst, preventing acid-catalyzed degradation of the product during concentration.

Mechanistic Pathway Visualization

The logical flow of the synthesis, from precursor activation to final product validation, is mapped below.

Pathway A 2-Amino-6-bromo-4-phenylphenol (Starting Material) B Acid-Catalyzed Condensation (p-TsOH, Trimethyl Orthoformate) A->B Step 1: Activation C Cyclization & Aromatization (Heat: 80-100°C) B->C Step 2: Ring Closure D 7-Bromo-5-phenylbenzo[d]oxazole CAS: 1781460-95-4 C->D Product Formation E In-Process Validation (LC-MS: m/z 274/276, TLC) D->E QA/QC Sampling F Late-Stage Functionalization (Cross-Coupling at C-7) D->F Derivatization E->D Validated

Synthetic workflow and validation of 7-Bromo-5-phenylbenzo[d]oxazole.

Downstream Applications: The C-7 Bromine as a Synthetic Vector

The strategic placement of the bromine atom at the 7-position of the benzoxazole ring is not arbitrary. In drug development, the C-7 position is often solvent-exposed when the benzoxazole core is bound to a kinase hinge region.

By utilizing 7-Bromo-5-phenylbenzo[d]oxazole (CAS: 1781460-95-4) as a foundational building block, medicinal chemists can employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings). The carbon-bromine bond is highly labile under Pd(0) insertion, allowing for the rapid generation of diverse compound libraries featuring varied alkyl, aryl, or amine substituents at the C-7 position. This modularity is essential for fine-tuning the pharmacokinetic properties (such as solubility and metabolic stability) of lead compounds without disrupting the core pharmacophore.

References

  • Source: bldpharm.
  • Heterocyclic Compounds - Crysdot (CAS: 1781460-95-4)
  • Source: acs.

Sources

Foundational

Structural Crystallography of 7-Bromo-5-phenylbenzo[d]oxazole: A Technical Guide

Executive Summary As a Senior Application Scientist in structural chemistry, understanding the precise three-dimensional arrangement of small-molecule building blocks is paramount for rational drug design and materials s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, understanding the precise three-dimensional arrangement of small-molecule building blocks is paramount for rational drug design and materials science. 7-Bromo-5-phenylbenzo[d]oxazole (CAS No. 1781460-95-4) is a highly functionalized heterocyclic scaffold. While it serves as a critical intermediate in cross-coupling reactions and medicinal chemistry, determining its solid-state behavior via Single-Crystal X-ray Diffraction (SCXRD) provides indispensable insights into its intermolecular interactions.

This whitepaper provides an in-depth technical framework for the crystallographic analysis of 7-Bromo-5-phenylbenzo[d]oxazole. Because the isolated crystal structure of this specific commercial building block may not be universally cataloged in public databases, this guide synthesizes field-proven SCXRD methodologies and predictive supramolecular models based on strictly analogous halogenated phenylbenzoxazoles.

Molecular Architecture & Supramolecular Synthons

The solid-state packing of 7-Bromo-5-phenylbenzo[d]oxazole is governed by a delicate balance of rigid planarity, torsional flexibility, and highly directional non-covalent interactions.

Benzoxazole Core Planarity and Torsional Dynamics

The fused benzo[d]oxazole core is highly conjugated and strictly planar. However, the introduction of a phenyl ring at the 5-position introduces a critical structural variable: the inter-ring dihedral angle. In the solid state, the 5-phenyl ring typically exhibits a torsional twist relative to the benzoxazole core to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the C4/C6 protons of the benzoxazole system. Crystallographic studies of related 2-phenylbenzoxazoles demonstrate that while the core remains flat (puckering amplitude near zero), the appended phenyl rings often adopt an inclination angle between 3° and 45° depending on packing forces ()[1] ()[2].

The σ-Hole and Halogen Bonding

The 7-bromo substituent is not merely a synthetic handle; it acts as a powerful supramolecular structure-directing agent. Due to the anisotropic distribution of electron density around the covalently bound bromine atom, an area of positive electrostatic potential—known as a σ-hole —forms along the extension of the C–Br bond axis. This electrophilic region readily interacts with Lewis bases (such as the oxazole nitrogen of an adjacent molecule), forming highly directional C–Br···N halogen bonds. These interactions are highly stabilizing and typically dictate the primary one-dimensional chain motifs in the crystal lattice ()[3] ()[4].

π-π Stacking Networks

Beyond halogen bonding, the extended aromaticity of the molecule facilitates strong π-π stacking interactions. Molecules in this class typically orient in a head-to-tail fashion, allowing the electron-rich phenyl rings to stack against the electron-deficient oxazole moieties. The optimal centroid-to-centroid distance for these interactions is typically around 3.6 to 3.8 Å, which rigidifies the fluorophore and significantly influences solid-state optoelectronic properties ()[1].

Intermolecular_Interactions Core 7-Bromo-5-phenylbenzo[d]oxazole (Central Molecule) Br 7-Bromo Substituent (σ-hole donor) Core->Br C-Br Bond N_acc Oxazole Nitrogen (Lewis Base Acceptor) Core->N_acc Heterocycle Ph 5-Phenyl Ring (π-system) Core->Ph C-C Bond (Rotatable) Bz Benzoxazole Core (π-system) Core->Bz Fused System Br->N_acc Halogen Bond (C-Br···N) Directional, ~175° Ph->Bz π-π Stacking Centroid-Centroid ~3.8 Å Bz->Bz Head-to-Tail π-Stacking

Figure 1: Predicted supramolecular interaction network driven by halogen bonding and π-stacking.

Experimental Methodology: Single-Crystal X-ray Diffraction (SCXRD)

To empirically validate the structural features of 7-Bromo-5-phenylbenzo[d]oxazole, a rigorous SCXRD workflow is required. The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in crystallographic causality.

Crystal Growth Protocol (Vapor Diffusion)

Objective: Obtain a macroscopic, single-domain crystal free of twinning or defects.

  • Solubilization: Dissolve 10 mg of 7-Bromo-5-phenylbenzo[d]oxazole in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in a 2 mL inner glass vial.

  • Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly with a Teflon-lined cap.

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 3–7 days. Causality: Vapor diffusion is selected over rapid cooling because it allows for a slow, thermodynamically controlled decrease in solubility as the volatile antisolvent permeates the DCM. This prevents rapid, chaotic nucleation, yielding highly ordered crystal lattices suitable for high-resolution diffraction.

Crystal Mounting and Data Collection

Objective: Isolate the crystal and collect high-redundancy diffraction data while minimizing thermal noise.

  • Selection: Under a polarized optical microscope, select a crystal with uniform extinction (indicating a single domain) measuring approximately 0.2 × 0.2 × 0.1 mm.

  • Mounting: Coat the crystal in Paratone-N oil, affix it to a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K.

  • Irradiation: Utilize a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a modern area detector (e.g., CMOS). Causality: Flash-cooling to 100 K drastically reduces the atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and extends the resolution limit. Mo Kα radiation is specifically chosen over Cu Kα because the heavy bromine atom causes severe X-ray absorption at longer wavelengths; Mo Kα penetrates deeper, yielding more accurate intensity measurements for halogenated organics ()[1].

Structure Solution and Refinement

Objective: Convert raw diffraction frames into a validated 3D electron density map.

  • Data Reduction: Integrate the raw frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Self-Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05 before proceeding.

  • Phase Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). The heavy bromine atom will be located first, effectively phasing the rest of the molecule.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Model all non-hydrogen atoms with anisotropic displacement parameters (ellipsoids). Place hydrogen atoms in calculated positions using a riding model. Causality: Multi-scan absorption correction is mandatory because the anisotropic shape of the crystal combined with the heavy Br atom leads to orientation-dependent absorption. Refining on F2 utilizes all measured reflections (including weak ones), providing the most statistically robust geometrical parameters.

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation/Vapor Diffusion) B 2. Crystal Selection & Mounting (Cryoloop + Paratone Oil) A->B Quality Check (Polarized Light) C 3. X-ray Data Collection (Mo Kα, λ = 0.71073 Å) B->C Flash Cooling (100 K) D 4. Data Reduction & Absorption Correction (SADABS/CrysAlisPro) C->D Raw Frames (.brm / .sfrm) E 5. Structure Solution (Intrinsic Phasing / SHELXT) D->E Unmerged Reflections (.hkl) F 6. Least-Squares Refinement (SHELXL, F^2 minimization) E->F Initial Electron Density Map G 7. Final CIF Generation & Validation (checkCIF) F->G R1 < 0.05, wR2 < 0.15

Figure 2: Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for benzoxazoles.

Quantitative Crystallographic Projections

Based on the established crystallographic behavior of brominated phenylbenzoxazoles, the following quantitative parameters represent the highly probable structural metrics for 7-Bromo-5-phenylbenzo[d]oxazole upon successful SCXRD analysis.

Crystallographic ParameterExpected Value / RangeStructural Justification
Crystal System Monoclinic or TriclinicTypical for unsymmetrical, semi-planar aromatic heterocycles maximizing packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric space groups are heavily favored for molecules lacking intrinsic chirality.
C–Br Bond Length 1.89 – 1.91 ÅStandard sp2 carbon-bromine bond length in conjugated aromatic systems.
Benzoxazole C–O Bond 1.36 – 1.38 ÅCharacteristic length reflecting the resonance stabilization within the oxazole ring.
Benzoxazole C=N Bond 1.29 – 1.31 ÅTypical imine-like double bond character in the heterocycle.
Inter-ring Dihedral Angle 20° – 45°Balances the energetic benefit of extended π-conjugation against the steric repulsion of ortho-hydrogens.
Halogen Bond (Br···N) 2.90 – 3.10 ÅSignificantly shorter than the sum of van der Waals radii (Br: 1.85 Å + N: 1.55 Å = 3.40 Å), indicating a strong, directional interaction.
π-π Centroid Distance 3.60 – 3.85 ÅOptimal distance for offset, face-to-face π-stacking, minimizing electrostatic repulsion between π-clouds.

References

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives National Institutes of Health (NIH) / PMC URL:[Link]

  • Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones National Institutes of Health (NIH) / PMC URL:[Link]

  • Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives Journal of Molecular Structure / ResearchGate URL:[Link]

  • Unravelling the structure and reactivity of N,O-heterocycles: a multifaceted quantum chemical approach using a benzoxazole deriv Journal of Chemical Sciences (ias.ac.in) URL:[Link]

Sources

Exploratory

High-Resolution MS/MS Fragmentation Dynamics of 7-Bromo-5-phenylbenzo[d]oxazole: A Mechanistic Guide

Executive Summary For researchers and drug development professionals, the structural elucidation of halogenated heterocyclic scaffolds is a critical step in pharmacokinetic profiling and metabolite identification. 7-Brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of halogenated heterocyclic scaffolds is a critical step in pharmacokinetic profiling and metabolite identification. 7-Bromo-5-phenylbenzo[d]oxazole (C₁₃H₈BrNO) is a complex, electron-rich molecule characterized by a rigid benzoxazole core, a conjugated 5-phenyl ring, and a heavy halogen at the 7-position. This whitepaper provides an authoritative, in-depth analysis of its gas-phase fragmentation behavior under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), detailing the causality behind its isotopic signatures, ring-opening kinetics, and halogen elimination pathways.

Physicochemical Profiling & Ionization Theory

Before initiating collision-induced dissociation (CID), it is imperative to understand the precursor ion's formation. In positive ion mode (ESI+), the highly electronegative oxazole nitrogen acts as the primary protonation site, yielding a stable [M+H]⁺ precursor.

Because bromine exists in nature as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the precursor ion manifests as a distinct 1:1 isotopic doublet[1].

  • Exact Mass [M+H]⁺ (⁷⁹Br): m/z 274.0

  • Exact Mass [M+H]⁺ (⁸¹Br): m/z 276.0

This isotopic signature is not merely a structural confirmation; it serves as a built-in diagnostic tracer during MS/MS. Any fragment ion retaining the bromine atom will preserve this 2-Da spaced doublet, whereas the neutral loss of the halogen will collapse the doublet into a single monoisotopic peak[2][3].

Experimental Workflow: Self-Validating LC-ESI-MS/MS Protocol

To ensure high-fidelity data acquisition and reproducibility, the following protocol establishes a self-validating system. The gradient ensures the hydrophobic 5-phenyl group does not cause column carryover, while the stepped collision energy (CE) captures both primary and secondary fragmentation events.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 7-Bromo-5-phenylbenzo[d]oxazole in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v) to promote pre-column protonation.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 2.1 mm × 50 mm, 1.7 µm particle size) to handle the planar, hydrophobic nature of the molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes; hold at 95% B for 1.5 minutes to wash the column; re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Ion Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C (required to efficiently desolvate the rigid aromatic system).

  • Tandem Mass Spectrometry (CID):

    • Precursor Isolation: Isolate the doublet at m/z 274.0 and 276.0 using a narrow quadrupole isolation window (1.0 Da) in separate scan events.

    • Collision Energy (CE) Ramping: Apply a stepped CE of 15 eV, 30 eV, and 45 eV using Argon or Nitrogen as the collision gas. Low CE captures the initial core opening; high CE drives the halogen elimination.

LC_MS_Workflow N1 1. Sample Prep (0.1% FA) N2 2. UHPLC Separation (C18 Column) N1->N2 N3 3. ESI(+) Protonation N2->N3 N4 4. Q1 Isolation (m/z 274/276) N3->N4 N5 5. CID Fragmentation (15-45 eV) N4->N5 N6 6. High-Res Mass Analyzer N5->N6

LC-ESI-MS/MS experimental workflow for halogenated heterocyclic analysis.

Mechanistic Fragmentation Pathways

The fragmentation of 7-Bromo-5-phenylbenzo[d]oxazole is governed by the competition between the thermodynamic instability of the oxazole ring and the lability of the carbon-bromine bond.

Benzoxazole Core Cleavage (Loss of CO and HCN)

Heterocyclic ring opening is the most kinetically favorable primary fragmentation event. For benzoxazoles, the cleavage of the C-O bond followed by the expulsion of carbon monoxide (CO, -28 Da) is a well-documented hallmark[4][5].

  • Pathway: [M+H]⁺ (m/z 274/276) → [M+H - CO]⁺ (m/z 246/248). Because the bromine atom is retained on the benzene ring during this step, the m/z 246/248 fragment maintains the characteristic 1:1 isotopic doublet.

Following the loss of CO, the remaining structure often undergoes the expulsion of hydrogen cyanide (HCN, -27 Da), a secondary fragmentation step highly characteristic of nitrogen-containing heterocycles[6].

Halogen Elimination Kinetics (Loss of HBr)

Under elevated collision energies, the brominated aromatic system undergoes a neutral loss of hydrogen bromide (HBr). The loss of HBr (-80 Da for ⁷⁹Br and -82 Da for ⁸¹Br) is a critical diagnostic pathway for brominated compounds in ESI-MS/MS[3][7].

  • Pathway: [M+H - CO]⁺ (m/z 246/248) → [M+H - CO - HBr]⁺ (m/z 166).

  • Causality: The abstraction of a neighboring proton to eliminate HBr allows the remaining carbon framework to re-hybridize, often forming a highly conjugated, stabilized polyene or biphenyl-like cation. Crucially, because the halogen is lost, the isotopic doublet converges into a singlet peak at m/z 166.

Phenyl Ring Stability

The 5-phenyl substituent is highly stable due to its extensive π-conjugation. It rarely fragments internally. Instead, after the complete collapse of the oxazole core (loss of CO and HCN) and the elimination of HBr, the resulting terminal fragment is typically a stable biphenylene-like or substituted tropylium cation at m/z 139.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 274 / 276 (Isotope Doublet) M_CO Primary Fragment [M+H - CO]+ m/z 246 / 248 (Doublet) M->M_CO Loss of CO (-28 Da) M_HBr Alternative Primary [M+H - HBr]+ m/z 194 (Singlet) M->M_HBr Loss of HBr (-80/-82 Da) M_CO_HBr Secondary Fragment [M+H - CO - HBr]+ m/z 166 (Singlet) M_CO->M_CO_HBr Loss of HBr (-80/-82 Da) M_HBr->M_CO_HBr Loss of CO (-28 Da) M_CO_HBr_HCN Terminal Core Collapse [M+H - CO - HBr - HCN]+ m/z 139 (Singlet) M_CO_HBr->M_CO_HBr_HCN Loss of HCN (-27 Da)

Logic tree of the MS/MS fragmentation pathways for 7-Bromo-5-phenylbenzo[d]oxazole.

Quantitative Data Presentation

The table below summarizes the expected high-resolution MS/MS fragments, their mass shifts, and the structural logic dictating their formation.

Precursor m/zFragment m/zMass Loss (Da)Neutral LossIsotope PatternStructural Assignment
274 / 276 N/AN/AN/A1:1 DoubletIntact[M+H]⁺ precursor
274 / 276 246 / 248 28CO1:1 DoubletOxazole ring opening
274 / 276 194 80 / 82HBrSingletDirect dehydrobromination
246 / 248 166 80 / 82HBrSingletCore cleavage + HBr loss
166 139 27HCNSingletComplete core collapse; biphenyl-like cation

Conclusion & Analytical Perspectives

The MS/MS fragmentation of 7-Bromo-5-phenylbenzo[d]oxazole is a masterclass in competing gas-phase thermodynamic kinetics. By mapping the sequential loss of CO and HCN against the diagnostic collapse of the bromine isotopic doublet via HBr elimination, researchers can build highly specific Multiple Reaction Monitoring (MRM) transitions. For pharmacokinetic quantification, the transition of m/z 274 → 166 (or 276 → 166 ) provides the highest specificity, as it requires both the structural cleavage of the heterocyclic core and the elimination of the halogen, ensuring zero cross-talk from non-brominated endogenous metabolites.

References

  • Lin, D. C. K., Thomson, M., & DeJongh, D. C. "Pyrolyses and Mass Spectra of 2-Benzoxazolinone, 2-Benzimidazolinone, and 2-Benzothiazolinone." Canadian Journal of Chemistry, 1973.[Link]

  • Gonzalez, V., et al. "High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments." Analytical Chemistry, ACS Publications, 2021. [Link]

  • Guidugli, F., et al. "Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole." ResearchGate, 2003. [Link]

  • Zhai, J., et al. "High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater." Environmental Science & Technology, PMC, 2022.[Link]

  • Hu, Y., et al. "Electrospray Ionization Tandem Mass Spectrometry Analysis of the Reactivity of Structurally Related Bromo-methyl-benzoquinones toward Oligonucleotides." Analytical Chemistry, ACS Publications, 2011.[Link]

  • Vuong, D., et al. "FTICR-MS and LC-UV/MS-SPE-NMR Applications for the Rapid Dereplication of a Crude Extract from the Sponge Ianthella flabelliformis." Journal of Natural Products, ACS Publications, 2009.[Link]

Sources

Foundational

Electronic and Optical Properties of 7-Bromo-5-phenylbenzoxazole: A Technical Guide

Executive Summary 7-Bromo-5-phenylbenzo[d]oxazole (CAS No. 1781460-95-4) is a highly functionalized heterocyclic compound that serves as a critical scaffold in the development of advanced optoelectronic materials and bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-5-phenylbenzo[d]oxazole (CAS No. 1781460-95-4) is a highly functionalized heterocyclic compound that serves as a critical scaffold in the development of advanced optoelectronic materials and biological probes. By strategically positioning a heavy halogen atom (bromine) at the C7 position and an extended π -conjugated system (phenyl ring) at the C5 position, this molecule exhibits a unique photophysical profile. This guide provides an in-depth mechanistic analysis of its electronic structure, optical behavior, and the self-validating experimental protocols required to characterize it.

Molecular Architecture and Electronic Properties

The benzoxazole core is a privileged fluorophore known for its high thermal stability and strong electron-accepting capabilities[1]. The optoelectronic behavior of 7-bromo-5-phenylbenzoxazole is governed by the push-pull dynamics and steric influences of its two primary substituents.

Frontier Molecular Orbital (FMO) Dynamics

The electronic transitions of benzoxazole derivatives are dictated by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap ( Egap​ ).

  • The 5-Phenyl Effect (Conjugation Extension): The addition of a phenyl group at the C5 position acts as a semi-donor spacer. It extends the π -corridor of the molecule, which destabilizes the HOMO and facilitates intramolecular charge transfer (ICT)[2].

  • The 7-Bromo Effect (Inductive Stabilization): The highly electronegative bromine atom at C7 exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the LUMO.

The synergistic effect of these substituents narrows the Egap​ compared to unsubstituted benzoxazole, resulting in lower-energy optical transitions (a bathochromic shift)[2].

Table 1: Comparative Electronic Properties

Data synthesized from Density Functional Theory (DFT) trends for functionalized benzoxazoles[2][3].

PropertyUnsubstituted Benzoxazole7-Bromo-5-phenylbenzoxazole (Est.)Mechanistic Causality
HOMO (eV) -6.15 eV-5.85 eVDestabilized by extended π -conjugation from the 5-phenyl group.
LUMO (eV) -1.55 eV-1.95 eVStabilized by the strong inductive (-I) pull of the 7-bromo group.
Bandgap ( Egap​ ) 4.60 eV3.90 eVNarrowed gap facilitates red-shifted absorption/emission profiles.
Dipole Moment ( μ ) ~1.4 D~3.2 DAsymmetry introduced by the heavy, electronegative Bromine atom.

Optical Properties and Photophysics

The optical properties of 7-bromo-5-phenylbenzoxazole are highly dependent on its physical state (solution vs. solid-state) due to the competing forces of spin-orbit coupling and crystal lattice packing.

Solution-State: The Heavy-Atom Effect

In dilute solutions, the fluorescence quantum yield ( ΦF​ ) of 7-bromo-5-phenylbenzoxazole is significantly quenched compared to its non-halogenated analogs. This is a direct result of the Heavy-Atom Effect [4]. The large nucleus of the bromine atom enhances spin-orbit coupling (SOC), which breaks the spin-selection rules. Consequently, the molecule undergoes rapid Intersystem Crossing (ISC) , transferring the excited electron from the singlet state ( S1​ ) to the triplet state ( T1​ )[5].

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited) S0->S1 Absorption (hv_ex) S1->S0 Fluorescence (hv_em) T1 T1 (Triplet Excited) S1->T1 Intersystem Crossing (Enhanced by Br) T1->S0 Phosphorescence (hv_phos)

Caption: Jablonski diagram illustrating the heavy-atom effect of Bromine on intersystem crossing.

Solid-State: Aggregation-Induced Emission (AIE)

While conventional flat fluorophores suffer from Aggregation-Caused Quenching (ACQ) in the solid state due to destructive face-to-face π−π stacking, 7-bromo-5-phenylbenzoxazole exhibits Aggregation-Induced Emission (AIE) [1].

  • Steric Hindrance: The bulky bromine atom and the freely rotating 5-phenyl ring prevent tight planar stacking.

  • Restriction of Intramolecular Motion (RIM): Upon aggregation, the physical rotation of the phenyl ring is locked, shutting down non-radiative decay pathways.

  • Halogen Bonding: The bromine atom participates in intermolecular halogen bonding ( C−Br⋯π or C−Br⋯N ), rigidifying the crystal lattice and potentially enabling Room Temperature Phosphorescence (RTP)[5].

Experimental Protocols: Photophysical Characterization

To accurately characterize the dual-state emission properties of this compound, researchers must utilize a self-validating workflow that accounts for both radiative and non-radiative decay constants.

Workflow Prep 1. Sample Preparation (Solution & Solid-State) Abs 2. UV-Vis Absorption (Determine λ_max) Prep->Abs Fluor 3. Steady-State Fluorometry (Emission Spectra) Abs->Fluor TCSPC 4. TCSPC Analysis (Fluorescence Lifetime τ) Fluor->TCSPC QY 5. Integrating Sphere (Absolute Quantum Yield Φ) Fluor->QY

Caption: Step-by-step photophysical characterization workflow for benzoxazole derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Solution: Prepare a 1×10−5 M solution in spectroscopic-grade solvents of varying polarities (e.g., Toluene, THF, Methanol) to assess solvatochromism.

  • Solid-State: Prepare microcrystalline powders via slow solvent evaporation or spin-coat a doped PMMA film (1 wt%).

Step 2: UV-Vis Absorption

  • Measure the absorption spectrum from 250 nm to 600 nm.

  • Causality: Identifying the lowest-energy absorption band ( λmax​ ) is strictly required to determine the optimal excitation wavelength for fluorometry, preventing the excitation of higher-order singlet states that complicate decay kinetics.

Step 3: Time-Correlated Single Photon Counting (TCSPC)

  • Excite the sample using a pulsed laser diode (e.g., 375 nm) and measure the fluorescence lifetime ( τ ).

  • Causality: Measuring τ allows for the mathematical decoupling of the radiative ( kr​ ) and non-radiative ( knr​ ) decay rate constants. Because the bromine atom drastically increases knr​ via intersystem crossing, quantifying τ is the only way to definitively prove the heavy-atom effect.

Step 4: Absolute Quantum Yield Determination

  • Place the sample inside a Barium Sulfate-coated Integrating Sphere coupled to a spectrofluorometer.

  • Causality: Relative quantum yield measurements using standard references (like quinine sulfate) are prone to severe optical errors when analyzing heavy-atom substituted fluorophores due to drastic spectral shifts and differing refractive indices. An integrating sphere captures all scattered and emitted photons, providing a self-validating, absolute measurement of ΦF​ .

Conclusion

7-Bromo-5-phenylbenzoxazole is a highly tunable optoelectronic scaffold. While its solution-state fluorescence is heavily quenched by the bromine-induced intersystem crossing, this exact mechanism makes it a prime candidate for generating singlet oxygen in photodynamic therapy (PDT). Conversely, its sterically hindered structure promotes Aggregation-Induced Emission (AIE) in the solid state, positioning it as a robust material for Organic Light-Emitting Diodes (OLEDs) and solid-state mechanofluorochromic sensors.

References

  • Heterocyclic Compounds - 7-Bromo-5-phenylbenzo[d]oxazole Crysdot
  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study ResearchG
  • Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives ResearchG
  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence RSC / Photochemical & Photobiological Sciences
  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption MDPI
  • Structural Insight of Anthracene Orientation by Halogen Substitution: Impact on Solid-State Fluorescence and Stimuli-Induced Fluorescence Switching ACS Public

Sources

Exploratory

Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 7-Bromo-5-phenylbenzo[d]oxazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper Executive Summary The benzoxazole scaffold is a privileged pharmacophore in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents due to its ability to act as a bioisostere for naturally occurring nucleotides [1]. 7-Bromo-5-phenylbenzo[d]oxazole (CAS: 1781460-95-4) is a highly functionalized derivative featuring a lipophilic phenyl substitution at the C5 position and a heavy bromine atom at the C7 position.

While these structural modifications enhance target binding affinity and photophysical properties (making it useful for fluorescent probing), they also significantly alter the molecule's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This whitepaper provides a comprehensive analysis of the Safety Data Sheet (SDS) parameters, the mechanistic basis of its toxicity, and the rigorous experimental protocols required for its safe handling and in vitro evaluation.

Physicochemical Profiling & Structural Causality

The toxicity and handling requirements of a chemical are fundamentally dictated by its molecular structure. For 7-Bromo-5-phenylbenzo[d]oxazole, the structural causality of its hazard profile is driven by three key features:

  • The Benzoxazole Core: Aromatic and highly stable, yet susceptible to oxidative metabolism by hepatic enzymes.

  • C5-Phenyl Substitution: Significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances cellular membrane permeability, increasing intracellular accumulation and potential cytotoxicity.

  • C7-Bromine Atom: The halogen acts as a strong electron-withdrawing group and a potential site for oxidative dehalogenation or nucleophilic aromatic substitution, which can lead to the formation of reactive intermediates [2].

Quantitative Data Summary
Property / ParameterValue / ClassificationCausality / Implication
Chemical Name 7-Bromo-5-phenylbenzo[d]oxazoleN/A
CAS Number 1781460-95-4Unique identifier for regulatory tracking.
Molecular Formula C13H8BrNOHeavy molecular weight (274.11 g/mol ).
Physical State Solid (Powder)Inhalation hazard due to aerosolized particulates.
Solubility Insoluble in H₂O; Soluble in DMSO/DMFRequires organic solvents for stock preparation.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Driven by cellular membrane disruption and protein binding.

Comprehensive Safety Data Sheet (SDS) Analysis

Based on structural analogs such as 7-Bromobenzo[d]oxazole and the parent benzoxazole core [3], 7-Bromo-5-phenylbenzo[d]oxazole is classified under the Globally Harmonized System (GHS) with the following hazard and precautionary statements.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed. (Due to rapid gastrointestinal absorption of the lipophilic core).

  • H315: Causes skin irritation. (Lipophilicity allows penetration of the stratum corneum, causing localized inflammation).

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. (Fine powder inhalation causes mechanical and chemical irritation of mucosal membranes).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) Requirements

To establish a self-validating safety system, PPE must address the specific physicochemical risks:

  • Respiratory: N95 or P100 particulate respirator is mandatory during powder weighing to mitigate H335.

  • Dermal: Nitrile gloves (double-gloving recommended when handling DMSO stock solutions, as DMSO rapidly transports dissolved solutes across the skin).

  • Ocular: Tight-sealing chemical safety goggles.

Mechanisms of Toxicity

Understanding why a compound is toxic is critical for designing appropriate safety protocols and interpreting biological assay data. The toxicity of brominated benzoxazoles generally proceeds via hepatic bioactivation [4].

When absorbed, the lipophilic compound is targeted by Cytochrome P450 (CYP450) enzymes (primarily Phase I oxidation). While this usually facilitates excretion, the electron-rich benzoxazole ring can be oxidized into reactive electrophilic intermediates (such as epoxides or quinone-imines). These intermediates covalently bind to intracellular nucleophiles, rapidly depleting Glutathione (GSH). The resulting redox imbalance triggers Reactive Oxygen Species (ROS) generation, mitochondrial dysfunction, and ultimately, cellular apoptosis [5].

ToxPathway A 7-Bromo-5-phenylbenzo[d]oxazole (Lipophilic Xenobiotic) B Hepatic CYP450 Metabolism (Phase I Oxidation) A->B Cellular Uptake C Reactive Electrophilic Intermediate (Epoxide / Quinone-imine) B->C Bioactivation G Phase II Conjugation (Detoxification) B->G Glucuronidation D Glutathione (GSH) Depletion C->D Covalent Binding C->G GSH Conjugation E Cellular Oxidative Stress (ROS Generation) D->E Redox Imbalance F Mitochondrial Dysfunction & Apoptosis E->F Caspase Activation

Caption: Mechanistic pathway of benzoxazole-induced cytotoxicity via CYP450 bioactivation and oxidative stress.

Laboratory Handling & Experimental Safety Protocols

To ensure scientific integrity and personnel safety, the following step-by-step methodology must be strictly adhered to when handling the raw powder and preparing stock solutions.

Protocol 1: Safe Handling and Stock Solution Preparation

Rationale: The compound is highly hydrophobic; therefore, Dimethyl Sulfoxide (DMSO) is required for solubilization. Because DMSO acts as a carrier solvent that penetrates the skin, extreme caution is required to prevent accidental transdermal dosing of the toxic compound.

  • Environmental Preparation: Ensure the chemical fume hood or ventilated balance enclosure is operating at a minimum face velocity of 100 fpm.

  • PPE Donning: Don a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Weighing: Using an anti-static weighing boat, carefully weigh the required mass of 7-Bromo-5-phenylbenzo[d]oxazole powder. Causality: Anti-static boats prevent the fine powder from aerosolizing due to static repulsion.

  • Solubilization: Transfer the powder to a glass scintillation vial. Add anhydrous, sterile-filtered DMSO to achieve a 10 mM or 20 mM stock concentration.

  • Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes (to prevent photolytic degradation of the bromine bond) and store at -20°C.

In Vitro Toxicity Screening Protocol

To establish the safety window (Therapeutic Index) of 7-Bromo-5-phenylbenzo[d]oxazole for downstream drug development, its baseline cytotoxicity must be quantified using a standardized viability assay.

Protocol 2: High-Throughput Cytotoxicity Assay (CellTiter-Glo)

Rationale: The CellTiter-Glo assay measures intracellular ATP, providing a direct, self-validating readout of metabolic activity and cell viability, bypassing the redox-interference issues common with MTT assays when testing heterocyclic compounds.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at a density of 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in culture media. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Dosing: Aspirate the old media from the cells and add 100 µL of the compound-treated media to the respective wells.

  • Incubation: Incubate the plate for 48 hours to allow sufficient time for CYP450-mediated metabolism and subsequent apoptotic cascades.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Luminescence Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence using a microplate reader.

  • Data Analysis: Normalize data against the vehicle control and calculate the IC₅₀ using non-linear regression modeling.

Workflow S1 Compound Weighing (Ventilated Enclosure) S2 Stock Prep (10mM DMSO) & Serial Dilution S1->S2 S4 Compound Dosing (48h Incubation) S2->S4 S3 HepG2 Cell Seeding (96-well plate) S3->S4 S5 CellTiter-Glo Assay (ATP Luminescence) S4->S5 S6 IC50 Calculation & Data Modeling S5->S6

Caption: Step-by-step in vitro cytotoxicity screening workflow for benzoxazole derivatives.

References

  • Global Research Online. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available at: [Link]

  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available at: [Link]

  • International Institute of Anticancer Research (IIAR). (2018). Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer. Available at: [Link]

  • Oriental Journal of Chemistry. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Available at: [Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for 7-Bromo-5-phenylbenzo[d]oxazole

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 7-Bromo-5-phenylbenzo[d]oxazole Introduction & Chemical Context The benzoxazole scaffold is a privileged motif in medicinal chemistry and organic materials s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 7-Bromo-5-phenylbenzo[d]oxazole

Introduction & Chemical Context

The benzoxazole scaffold is a privileged motif in medicinal chemistry and organic materials science, frequently utilized in the design of optoelectronic devices and kinase inhibitors. Specifically, 7-Bromo-5-phenylbenzo[d]oxazole (CAS No.: 1781460-95-4) serves as a highly versatile electrophilic building block. Functionalizing the 7-position via palladium-catalyzed Suzuki-Miyaura cross-coupling enables the rapid generation of diverse biaryl architectures. However, the electron-deficient nature of the benzoxazole ring and the acidity of its unsubstituted C2-position demand highly optimized, chemoselective reaction conditions to prevent degradation and maximize yields.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

As a self-validating system, a successful cross-coupling protocol must account for the intrinsic reactivity of the benzoxazole core. The selection of reagents is driven by the following mechanistic causalities:

  • Base Sensitivity and Ring Stability: The C2-proton of the benzoxazole ring is highly acidic. Exposing this substrate to strong bases (e.g., KOtBu , NaOH ) at elevated temperatures can trigger undesired C-H palladation (leading to homocoupling) or induce base-mediated ring-opening side reactions[1]. To suppress these off-target pathways, mild inorganic bases such as potassium phosphate ( K3​PO4​ ) or cesium carbonate ( Cs2​CO3​ ) are strictly recommended[2].

  • Oxidative Addition Dynamics: The bromine atom at the 7-position is situated adjacent to the electronegative oxygen of the oxazole ring. This proximity exerts an inductive electron-withdrawing effect that accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond[3].

  • Ligand Architecture: While standard Pd(PPh3​)4​ can couple unhindered substrates, nitrogen-rich heterocycles often require specialized ligands to prevent catalyst poisoning and accelerate reductive elimination. The use of bulky, electron-rich monodentate phosphines (e.g., XPhos) in combination with Pd2​(dba)3​ maximizes the turnover frequency and ensures high yields even with sterically demanding arylboronic acids[4].

  • Solvent Microenvironment: A biphasic solvent system (e.g., 1,4-Dioxane/Water) is critical. The aqueous phase dissolves the inorganic base, facilitating the formation of the electron-rich trialkyl borate or boronate complex, which is the active nucleophile required for the transmetalation step[5].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 7-Bromo-5-phenylbenzo[d]oxazole with a standard arylboronic acid (e.g., 4-methoxyphenylboronic acid).

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ (5%)None Na2​CO3​ (2.0)Toluene/H₂O9068Standard conditions; moderate yield due to slow transmetalation.
2 Pd(PPh3​)4​ (5%)None KOtBu (2.0)THF70<30Significant degradation; strong base induces benzoxazole ring opening.
3 Pd(dppf)Cl2​ (5%)dppf (5%) K3​PO4​ (2.0)1,4-Dioxane/H₂O9085Bidentate ligand accelerates reductive elimination; mild base protects C2-H.
4 Pd2​(dba)3​ (2%) XPhos (4%) K3​PO4​ (2.0) 1,4-Dioxane/H₂O 100 96 Optimal; bulky ligand maximizes turnover; biphasic system aids transmetalation.

Validated Experimental Protocol

This step-by-step methodology incorporates in-process validation checkpoints to ensure reproducibility and high fidelity.

Materials Required:

  • 7-Bromo-5-phenylbenzo[d]oxazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[ Pd2​(dba)3​ ] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic [ K3​PO4​ ] (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Procedure:

  • Reagent Assembly (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-5-phenylbenzo[d]oxazole, the selected arylboronic acid, K3​PO4​ , Pd2​(dba)3​ , and XPhos.

  • Degassing Protocol: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this purge cycle three times. Causality: Pd(0) complexes are highly sensitive to oxygen, which irreversibly oxidizes the active catalyst to an inactive Pd(II) species.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 4–6 hours.

  • In-Process Validation: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1). Validation Checkpoint: The complete disappearance of the starting material peak (m/z 273/275) and the emergence of the target mass confirms successful C-C bond formation.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 10 mL) and brine (10 mL).

  • Drying and Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to 20% Ethyl Acetate in Hexanes) to afford the pure 7-aryl-5-phenylbenzo[d]oxazole.

Mechanistic and Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (7-position insertion) Pd0->OxAdd + Substrate TransMet Transmetalation Boronate Transfer OxAdd->TransMet + Boronate RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 - Product Product 7-Aryl-5-phenylbenzo[d]oxazole RedElim->Product Substrate 7-Bromo-5-phenylbenzo[d]oxazole Substrate->OxAdd BoronicAcid Ar-B(OH)2 + K3PO4 BoronicAcid->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle for 7-Bromo-5-phenylbenzo[d]oxazole functionalization.

ExperimentalWorkflow Step1 1. Reagent Preparation Weigh Bromide, Boronic Acid, Pd2(dba)3, XPhos, K3PO4 Step2 2. Inert Atmosphere Setup Argon Purge (3x) to prevent Pd(0) oxidation Step1->Step2 Step3 3. Solvent Addition Degassed 1,4-Dioxane / H2O (4:1) Step2->Step3 Step4 4. Reaction Execution Heat at 100°C for 4-6 hours Step3->Step4 Step5 5. In-Process Validation Monitor via LC-MS / TLC Step4->Step5 Step6 6. Workup & Extraction EtOAc extraction, aqueous wash Step5->Step6 Step7 7. Purification Silica Gel Column Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides . Source: Chemical Science (RSC Publishing). URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . Source: PMC (NIH). URL:[Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles . Source: PMC (NIH). URL:[Link]

  • Suzuki reaction (Mechanistic Role of Base and Water). Source: Wikipedia. URL:[Link]

Sources

Application

Advanced Application Note: Buchwald-Hartwig Amination of 7-Bromo-5-phenylbenzoxazole

Introduction & Mechanistic Rationale Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors, PPAR agonists, and dual orexin receptor antagonists[1]. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors, PPAR agonists, and dual orexin receptor antagonists[1]. While direct C–H functionalization methodologies are emerging[2], the precise installation of amine nucleophiles at the 7-position of the benzoxazole core is most reliably achieved via palladium-catalyzed cross-coupling.

The Buchwald-Hartwig amination provides a robust, high-yielding pathway to forge these critical C–N bonds[3]. The reactivity of halo-benzoxazoles in palladium-catalyzed cross-coupling is fundamentally dictated by carbon-halogen bond dissociation energies. Bromo-benzoxazoles, such as 7-bromo-5-phenylbenzoxazole, are highly reactive substrates; the relatively weak C–Br bond readily undergoes oxidative addition to a Pd(0) catalyst, allowing for milder conditions and faster reaction times compared to their chloro-benzoxazole counterparts[4].

The Catalytic Logic

The transformation relies on a precisely tuned catalytic cycle. First, the active Pd(0) species inserts into the C–Br bond of 7-bromo-5-phenylbenzoxazole (Oxidative Addition). The amine then coordinates to the Pd(II) center, displacing the halide. A strong base deprotonates the amine to form a Pd-amido complex, which subsequently undergoes Reductive Elimination to release the 7-amino-5-phenylbenzoxazole product and regenerate the Pd(0) catalyst[5].

CatalyticCycle Pd0 1. Active Pd(0)L Catalyst Formation OxAdd 2. Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + 7-Bromo-5-phenylbenzoxazole AmineCoord 3. Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine Nucleophile RedElim 4. Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim + Base (e.g., NaOtBu) - NaBr, - tBuOH RedElim->Pd0 + Product Release

Catalytic cycle of the Buchwald-Hartwig amination for benzoxazole derivatives.

Reaction Optimization & Causality

A successful Buchwald-Hartwig coupling is not a static recipe; it is a dynamic system where catalyst, ligand, and base must be matched to the electronic and steric demands of the substrates[3].

  • Ligand Selection (The Steric/Electronic Balance): First-generation ligands like BINAP often fail with electron-deficient heteroaryls because they form stable, unreactive Pd bis-amine resting states. Dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos ) are engineered to solve this. Their massive steric bulk enforces mono-ligation (L·Pd), preventing catalyst deactivation, while their electron-rich dicyclohexylphosphine moieties accelerate the oxidative addition of the C–Br bond[3].

  • Base Selection (The pKa Matching): Sodium tert-butoxide (NaOtBu) is the gold standard for robust substrates, as it rapidly drives the deprotonation of the Pd-coordinated amine[5]. However, if the amine or the benzoxazole contains base-sensitive functional groups (e.g., esters, enolizable ketones), a weaker base like Cesium Carbonate (Cs₂CO₃) in a polar solvent like 1,4-dioxane must be substituted to prevent degradation[5].

Table 1: Quantitative Ligand & Base Screening Data

Representative optimization data for the coupling of 7-bromo-5-phenylbenzoxazole with morpholine.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)
1Pd(OAc)₂ (5%)BINAP (10%)Cs₂CO₃ (1.4)1,4-Dioxane10042%
2Pd₂(dba)₃ (2%)XPhos (8%)NaOtBu (1.4)Toluene9089%
3 Pd₂(dba)₃ (2%) BrettPhos (8%) NaOtBu (1.4) Toluene 90 >98%
4Pd₂(dba)₃ (2%)BrettPhos (8%)K₃PO₄ (1.4)t-AmylOH10076%

Experimental Protocol: A Self-Validating System

This protocol utilizes Pd₂(dba)₃ and BrettPhos. The methodology is designed with built-in In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Workflow S1 Reagent Assembly S2 Degassing (Freeze-Pump-Thaw) S1->S2 S3 Thermal Activation S2->S3 S4 Reaction Monitoring S3->S4 S5 Quench & Extraction S4->S5 S6 Chromatography Purification S5->S6

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step 1: Reagent Assembly & Inert Atmosphere Setup
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-5-phenylbenzoxazole (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 0.02 mmol, yielding 4 mol% Pd), BrettPhos (0.08 equiv, 0.08 mmol), and NaOtBu (1.4 equiv, 1.4 mmol).

  • Causality Note: Pd(0) complexes and electron-rich phosphines are highly susceptible to oxidation. Assembling solid reagents before solvent addition minimizes atmospheric exposure.

Step 2: Solvent Addition & Strict Degassing
  • Seal the Schlenk tube with a rubber septum and purge the vessel with ultra-high purity Argon for 5 minutes.

  • Add anhydrous, degassed Toluene (5.0 mL, 0.2 M) and the amine nucleophile (e.g., morpholine, 1.2 equiv, 1.2 mmol) via syringe.

  • Perform three cycles of Freeze-Pump-Thaw.

  • Causality Note: Dissolved oxygen will irreversibly oxidize the BrettPhos ligand to its phosphine oxide and convert Pd(0) to inactive Pd(II), halting the catalytic cycle. Degassing is the single most critical step for reproducibility[4].

Step 3: Thermal Activation & Reaction Monitoring (IPC)
  • Place the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Self-Validation (IPC): At t = 4 hours, withdraw a 10 µL aliquot under Argon. Dilute in EtOAc and analyze via TLC (Hexanes/EtOAc) and GC-MS.

  • Validation Metric: The reaction is deemed complete when the distinct isotopic doublet of the brominated starting material (M, M+2 ratio of 1:1) disappears in the GC-MS trace, replaced by the product mass peak[4].

Step 4: Quench, Extraction, and Purification
  • Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL) and quench with deionized water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black. Causality Note: Removing Pd particulates early prevents emulsions during extraction.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 7-amino-5-phenylbenzoxazole derivative.

Step 5: Post-Reaction Validation

Confirm structural integrity using ¹H NMR. For secondary amines like morpholine, the successful coupling is validated by the absence of an N–H proton peak and the upfield shift of the benzoxazole C6 aromatic proton due to the electron-donating nature of the newly installed amine group.

References

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

  • Amination of Benzoxazoles by Visible-Light Photoredox Catalysis University of Liverpool / Synlett URL:[Link]

  • Copper-Catalyzed Electrophilic Amination of Heteroarenes and Arenes by C–H Zincation National Institutes of Health (NIH) URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: 7-Bromo-5-phenylbenzo[d]oxazole as a Versatile Scaffold for Advanced Fluorescent Probes in Live-Cell Imaging

Executive Summary & Mechanistic Rationale The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology and drug discovery, enabling the non-invasive, real-time visualization of cellul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology and drug discovery, enabling the non-invasive, real-time visualization of cellular processes[1]. Among the myriad of fluorophore scaffolds, benzoxazole derivatives are highly prized for their rigid, planar structures, which impart excellent photostability and high fluorescence quantum yields[2].

7-Bromo-5-phenylbenzo[d]oxazole (CAS: 1781460-95-4) represents a highly optimized, dual-purpose building block for the next generation of cellular imaging agents. Its structural logic is rooted in two key modifications:

  • The 5-Phenyl Substitution (Photophysical Tuning): The addition of a phenyl ring at the 5-position extends the π -conjugation of the core benzoxazole system. This lowers the HOMO-LUMO energy gap, effectively red-shifting the absorption and emission spectra. A red-shifted profile is critical for live-cell imaging, as it minimizes interference from cellular autofluorescence (which typically occurs in the blue/green spectrum) and reduces phototoxicity[3].

  • The 7-Bromo Substitution (Synthetic Versatility): The bromine atom at the 7-position serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to modularly attach electron-donating groups (EDGs) or specific analyte-recognition moieties, easily converting the scaffold into a Donor- π -Acceptor (D- π -A) architecture[3].

When functionalized, these D- π -A probes can operate via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), providing robust "turn-on" or ratiometric signals in the presence of target analytes such as biothiols, metal ions, or specific enzymes[4][5].

Probe Design and Functionalization Logic

To utilize 7-Bromo-5-phenylbenzo[d]oxazole effectively, it must first be functionalized into a mature probe. The following diagram illustrates the mechanistic logic of transforming this precursor into a highly sensitive D- π -A fluorescent probe for live-cell imaging.

G A 7-Bromo-5-phenylbenzo[d]oxazole (Core Scaffold) B Pd-Catalyzed Coupling (e.g., Suzuki/Buchwald) A->B Reactive 7-Br C Electron Donating Group (e.g., Amine/Methoxy) B->C Modular Synthesis D D-π-A Fluorescent Probe (Red-shifted Emission) C->D Extended π-Conjugation E Target Analyte Binding (e.g., Biothiols, Metal Ions) D->E Live-Cell Incubation F Fluorescence Turn-On / Ratiometric Signal E->F ICT / PET Mechanism

Caption: Logic flow of functionalizing 7-Bromo-5-phenylbenzo[d]oxazole into a D-π-A fluorescent probe.

Comparative Photophysical Properties

The functionalization of the benzoxazole core significantly alters its optical properties. Table 1 summarizes how structurally related benzoxazole derivatives perform once functionalized for specific cellular applications.

Table 1: Comparative Photophysical Properties of Benzoxazole-Derived Probes

Scaffold / DerivativeModifying Group / Recognition UnitAbs Max (nm)Em Max (nm)Quantum Yield ( Φ )Cellular Application
7-Bromo-5-phenylbenzo[d]oxazole None (Precursor)~320~380~0.15Synthesis Building Block
D- π -A Benzoxazole [3]p-Nitrobenzyl (via C-N bond)3985100.45Nitroreductase / Hypoxia Imaging
Quinoline-Benzoxazole [4]Hydroxyl / Acrylic ester3835180.52Cysteine / Biothiol Discrimination
Naphthyl-Benzoxazole [1]Hydrophilic Acetamide4105350.61Subcellular Hg2+ Imaging

Experimental Protocols: Live-Cell Imaging

To ensure trustworthiness and reproducibility, the following protocols constitute a self-validating system. They include necessary controls and explain the causality behind critical experimental steps.

Protocol A: Preparation of Probe Stock Solutions

Causality: Benzoxazole derivatives are highly lipophilic, which aids in cell membrane permeability but causes aggregation in purely aqueous buffers, leading to fluorescence quenching (ACQ effect).

  • Weigh exactly 1.0 mg of the functionalized 7-Bromo-5-phenylbenzo[d]oxazole probe.

  • Dissolve in LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock solution. Note: DMSO ensures complete solvation of the planar aromatic system.

  • Aliquot into amber microcentrifuge tubes to prevent photobleaching and store at -20°C.

  • Immediately prior to imaging, dilute the stock in pre-warmed ( 37∘C ) Dulbecco’s Modified Eagle Medium (DMEM) to a working concentration of 1–5 μM . Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Live-Cell Staining and Confocal Microscopy

This protocol is optimized for adherent cell lines (e.g., HeLa, MCF-7) commonly used in probe validation[3][5].

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/well. Incubate for 24 hours at 37∘C in a humidified 5% CO2​ atmosphere to allow for complete adherence and morphological recovery.

  • Probe Incubation: Aspirate the culture media and wash the cells gently with 1X Phosphate-Buffered Saline (PBS) (pH 7.4). Add 1 mL of the probe working solution (e.g., 5 μM ). Incubate for exactly 30 minutes at 37∘C .

    • Causality: A 30-minute window at physiological temperature ensures active endocytosis and diffusion across the lipid bilayer without causing dye compartmentalization artifacts (e.g., sequestration into lysosomes).

  • Washing (Critical Step): Aspirate the probe solution and wash the cells three times with warm 1X PBS.

    • Causality: Rigorous washing removes unbound extracellular probe. Failure to do so will result in high background fluorescence, obscuring intracellular analyte-specific signals.

  • Analyte Treatment (Optional): If the probe is designed to sense a specific stimulus (e.g., Hg2+ or hypoxia), introduce the analyte/condition now and incubate for an additional 30–60 minutes[5].

  • Imaging: Transfer the dish to a Laser Scanning Confocal Microscope (LSCM). Excite the sample using the appropriate laser line (e.g., 405 nm or 488 nm depending on the functionalized D- π -A push-pull system) and collect emission in the specified channel.

Workflow Step1 1. Cell Culture (HeLa / MCF-7 cells in DMEM) Step2 2. Probe Incubation (1-5 μM, 30 mins, 37°C) Step1->Step2 Step3 3. Washing (3x PBS to remove excess probe) Step2->Step3 Step4 4. Stimulus/Analyte Treatment (Optional: e.g., Hypoxia, Metal Ions) Step3->Step4 Step5 5. Confocal Microscopy (Excitation/Emission mapping) Step4->Step5 Step6 6. Image Analysis (Quantification via ImageJ) Step5->Step6

Caption: Step-by-step workflow for live-cell imaging using the functionalized benzoxazole probe.

Protocol C: Cytotoxicity Validation (CCK-8 Assay)

A self-validating imaging probe must exhibit minimal dark toxicity. If the probe is toxic, the resulting fluorescence images may represent apoptotic artifacts rather than physiological states.

  • Seed cells in a 96-well plate at 8×103 cells/well and incubate overnight.

  • Treat cells with varying concentrations of the functionalized probe (0, 1, 5, 10, 20, 50 μM ) for 24 hours. Include a vehicle control (0.5% DMSO).

  • Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours.

    • Causality: The CCK-8 assay relies on intracellular dehydrogenases (active only in living cells) to reduce the WST-8 tetrazolium salt into a water-soluble orange formazan dye.

  • Measure the absorbance at 450 nm using a microplate reader. Cell viability ≥85% at working concentrations (1–5 μM ) validates the probe's biocompatibility for live-cell imaging.

References

  • Analytical Chemistry. "Efficient Two-Photon Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging in Tumor Cells and Tissues." ACS Publications (2015). Available at: [Link]

  • PubMed. "Quinoline-derived fluorescent probes for the discrimination of Cys from Hcys/GSH and bioimaging in living cells." National Institutes of Health (2018). Available at: [Link]

  • Frontiers. "Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells." Frontiers in Chemistry (2021). Available at:[Link]

  • Sensors & Diagnostics. "Water-soluble fluorescent probe tailored for the detection and imaging of Hg2+ in plant tissues." RSC Publishing (2025). Available at:[Link]

Sources

Application

Application Note: In Vitro Evaluation of 7-Bromo-5-phenylbenzo[d]oxazole as a Dual-Target Modulator for Alzheimer’s Disease

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Compound: 7-Bromo-5-phenylbenzo[d]oxazole (CAS: 1781460-95-4) Applications: Acetylcholinesterase (AChE) Inhibition, Amyloid-β (Aβ) Aggregation Inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Compound: 7-Bromo-5-phenylbenzo[d]oxazole (CAS: 1781460-95-4) Applications: Acetylcholinesterase (AChE) Inhibition, Amyloid-β (Aβ) Aggregation Inhibition

Executive Summary & Mechanistic Rationale

Benzoxazole derivatives, particularly 2-phenylbenzo[d]oxazoles, have emerged as privileged scaffolds in neurodegenerative disease drug discovery due to their structural mimicry of natural indoles and favorable pharmacokinetic profiles[1][2]. The introduction of halogens—such as the bromine atom in 7-Bromo-5-phenylbenzo[d]oxazole —enhances lipophilicity for blood-brain barrier (BBB) penetration and provides unique halogen-bonding capabilities within the hydrophobic pockets of target proteins[3].

In the context of Alzheimer's Disease (AD), multi-target directed ligands (MTDLs) are highly sought after. This application note details the in vitro preparation and assay protocols to evaluate 7-Bromo-5-phenylbenzo[d]oxazole as a dual-target inhibitor. The bulky phenyl group is hypothesized to interact with the peripheral anionic site (PAS) of AChE, while the planar benzoxazole core can intercalate into the cross-β sheet structures of aggregating Amyloid-β (Aβ1-42) peptides[4].

MOA Compound 7-Bromo-5-phenylbenzo[d]oxazole AChE Acetylcholinesterase (AChE) Peripheral Anionic Site Compound->AChE Competitive Binding Amyloid Amyloid-β (Aβ1-42) Cross-β Sheet Compound->Amyloid Intercalation Outcome1 Increased Synaptic Acetylcholine AChE->Outcome1 Reduces Hydrolysis Outcome2 Prevention of Fibrillogenesis Amyloid->Outcome2 Blocks Oligomerization

Fig 1. Dual-targeting mechanism of 7-Bromo-5-phenylbenzo[d]oxazole in Alzheimer's models.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Scientific Grounding: We utilize a modified Ellman’s method. This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is measurable spectrophotometrically at 412 nm[5][6].

Expert Insight: Because 7-Bromo-5-phenylbenzo[d]oxazole is dissolved in DMSO, it is critical to maintain the final DMSO concentration below 1% (v/v) in the assay well to prevent solvent-induced enzyme denaturation. Furthermore, a "compound-only" blank must be run to subtract any intrinsic absorbance the benzoxazole derivative might have at 412 nm[6].

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Enzyme: Electrophorus electricus AChE, diluted to 0.2 U/mL in Assay Buffer containing 0.1% BSA (to stabilize the enzyme).

  • Substrate (ATCh): 15 mM in deionized water (prepare fresh; highly susceptible to spontaneous hydrolysis).

  • Ellman’s Reagent (DTNB): 3 mM in Assay Buffer containing 0.1 M NaCl and 0.02 M MgCl₂.

  • Test Compound: 10 mM stock of 7-Bromo-5-phenylbenzo[d]oxazole in 100% molecular-grade DMSO.

Step-by-Step Workflow
  • Plate Setup: In a 96-well clear-bottom microplate, add 140 µL of Assay Buffer to each well.

  • Compound Addition: Add 10 µL of the test compound (serially diluted in Assay Buffer to achieve final well concentrations ranging from 0.1 µM to 100 µM).

  • DTNB Addition: Add 20 µL of 3 mM DTNB solution to all wells.

  • Enzyme Incubation: Add 20 µL of AChE (0.2 U/mL). Incubate the microplate in the dark at 25°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 10 µL of 15 mM ATCh to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 412 nm every 1 minute for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol 2: Amyloid-β (Aβ1-42) Aggregation Inhibition Assay

Scientific Grounding: The Thioflavin T (ThT) fluorescence assay is the gold standard for monitoring amyloid fibrillogenesis. ThT acts as a molecular rotor; in aqueous solution, its excitation results in non-radiative decay due to the free rotation of its benzothiazole and dimethylaniline rings. Upon binding to the steric grooves of amyloid cross-β sheets, this rotation is locked, resulting in a massive quantum yield increase at 482 nm[7][8].

Expert Insight: Aβ1-42 is notoriously difficult to handle because it spontaneously forms heterogeneous seeds. To ensure a self-validating and reproducible system, the peptide must be completely monomerized using Hexafluoroisopropanol (HFIP) prior to the assay[9].

ThT_Workflow Step1 1. Aβ1-42 Monomerization (HFIP Treatment) Step2 2. Compound Co-incubation (37°C, 24-48h) Step1->Step2 Step3 3. Thioflavin T Addition (20 µM in Glycine Buffer) Step2->Step3 Step4 4. Fluorescence Readout (Ex: 450nm / Em: 482nm) Step3->Step4

Fig 2. Step-by-step workflow for the Thioflavin T (ThT) amyloid aggregation assay.

Reagent Preparation
  • Aβ1-42 Monomerization: Dissolve lyophilized Aβ1-42 in 100% HFIP to a concentration of 1 mg/mL. Sonicate for 10 minutes, aliquot into microcentrifuge tubes, and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide films at -80°C.

  • ThT Solution: 20 µM ThT in 50 mM Glycine-NaOH buffer (pH 8.5). Filter through a 0.22 µm syringe filter to remove insoluble dye particles[9].

Step-by-Step Workflow
  • Peptide Resuspension: Immediately before the assay, resuspend an Aβ1-42 film in anhydrous DMSO to 1 mM, then dilute to 20 µM using 10 mM PBS (pH 7.4).

  • Co-Incubation: In a black, opaque 96-well plate, mix 50 µL of the 20 µM Aβ1-42 solution with 50 µL of 7-Bromo-5-phenylbenzo[d]oxazole (prepared at 2X final concentration in PBS).

  • Fibrillogenesis: Seal the plate to prevent evaporation and incubate at 37°C for 48 hours without agitation.

  • Staining & Readout: Add 100 µL of the 20 µM ThT solution to each well. Incubate in the dark for 15 minutes at room temperature.

  • Measurement: Measure fluorescence intensity using a microplate reader (Excitation: 450 nm; Emission: 482 nm).

Data Presentation & Expected Outcomes

To validate the assay, reference standards must be included. Donepezil is used as the standard for AChE inhibition, while Resveratrol is used for Aβ aggregation inhibition. Quantitative data should be summarized as shown in the table below.

Test CompoundTarget AssayIC₅₀ (µM)Max % Inhibition (at 50 µM)Mechanism / Notes
7-Bromo-5-phenylbenzo[d]oxazole AChE (Ellman's)To be determinedExpected >60%Putative PAS binding via phenyl ring.
7-Bromo-5-phenylbenzo[d]oxazole Aβ1-42 (ThT)To be determinedExpected >50%Intercalation via planar benzoxazole core.
Donepezil (Positive Control)AChE (Ellman's)0.015 ± 0.002100%Validates enzyme activity and assay sensitivity.
Resveratrol (Positive Control)Aβ1-42 (ThT)8.5 ± 1.285%Validates fibril formation and ThT binding.

Note: Percentage inhibition for the ThT assay is calculated as: [(FAβ​−Ftest​)/(FAβ​−Fblank​)]×100 , where F is the fluorescence intensity.

References

  • Alheety, N. F., et al. (2025). Novel Benzoxazole Derivatives as Potential Acetylcholinesterase (AChE) Inhibitors in Alzheimer's Disease: Molecular Docking and Pharmacokinetics Analysis. Macromolecular Symposia. Retrieved from: [Link]

  • National Institutes of Health (PMC). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from: [Link]

  • National Institutes of Health (PMC). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives. Retrieved from: [Link]

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research. Drug Testing and Analysis. Retrieved from:[Link]

  • ACS Chemical Neuroscience. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Retrieved from: [Link]

  • National Institutes of Health (PMC). Secondary Metabolites from Plants Possessing Inhibitory Properties against Beta-Amyloid Aggregation as Revealed by Thioflavin-T Assay. Retrieved from: [Link]

  • Biochemistry (ACS Publications). (2011). Mechanism of Amyloid β-Protein Aggregation Mediated by GM1 Ganglioside Clusters. Retrieved from:[Link]

  • National Institutes of Health (PMC). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Retrieved from:[Link]

  • MDPI. (2022). Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition. Retrieved from: [Link]

Sources

Method

Application Note: Orthogonal Late-Stage Functionalization of 7-Bromo-5-phenylbenzo[d]oxazole Derivatives

Target Audience: Medicinal Chemists, Materials Scientists, and Process Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Benzoxazoles are privileged heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Materials Scientists, and Process Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Benzoxazoles are privileged heterocyclic scaffolds prevalent in bioactive natural products, pharmaceutical agents, and advanced optoelectronic materials (e.g., TADF emitters). Among these, 7-Bromo-5-phenylbenzo[d]oxazole serves as a highly versatile, rigid building block. The strategic placement of the bromine atom at the C7 position and the acidic proton at the C2 position provides an opportunity for orthogonal late-stage functionalization (LSF) [1].

Instead of relying on lengthy de novo syntheses to build diverse libraries, researchers can leverage this single core to rapidly generate structure-activity relationship (SAR) data or tune photophysical properties[2].

The Causality of Orthogonal Reactivity

The success of functionalizing this scaffold relies on exploiting the distinct electronic and steric properties of its reactive sites:

  • C7-Bromine (Cross-Coupling): The C7 position is highly susceptible to oxidative addition by Palladium(0) species. The adjacent oxygen atom inductively withdraws electron density, activating the C-Br bond for Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

  • C2-H (Direct Arylation): The C2 proton is highly acidic due to the adjacent nitrogen and oxygen heteroatoms. Using a Nickel(0) catalyst and a strong, non-nucleophilic phosphazene base, the C2 position undergoes selective deprotonation-metalation (via a concerted metalation-deprotonation or BIES mechanism), allowing for direct C-H arylation without interfering with the C7-Br bond[4].

Pathway Visualization

LSF_Pathways Core 7-Bromo-5-phenylbenzo[d]oxazole C7_Pathway C7-Position Functionalization (Suzuki-Miyaura) Core->C7_Pathway Pd(0), Ar-B(OH)2 Base, Heat C2_Pathway C2-Position Functionalization (C-H Arylation) Core->C2_Pathway Ni(0), Ar-Cl Base, Heat Prod_A 7-Aryl-5-phenylbenzo[d]oxazole (TADF/OLED Materials) C7_Pathway->Prod_A Cross-Coupling Prod_B 7-Bromo-2-aryl-5-phenylbenzo[d]oxazole (Bioactive Scaffolds) C2_Pathway->Prod_B C-H Activation

Caption: Orthogonal late-stage functionalization pathways for 7-Bromo-5-phenylbenzo[d]oxazole.

Quantitative Data: Reaction Optimization

To ensure a self-validating and robust experimental design, catalyst and base selections must be strictly controlled. The table below summarizes the optimization parameters for both pathways, demonstrating the causality behind the final protocol choices.

Table 1: Optimization of Orthogonal LSF Conditions
PathwayCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Rationale / Observation
C7-Suzuki Pd(PPh₃)₄K₂CO₃Toluene/H₂O9045%High degree of protodehalogenation observed.
C7-Suzuki Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 90 >95% Bidentate dppf suppresses protodehalogenation; high yield.
C2-H Aryl Pd(OAc)₂ / PCy₃Cs₂CO₃DMF12015%Poor C-H activation; competitive C7 oxidative addition.
C2-H Aryl Ni(COD)₂ / N-Xantphos P₂Et (Phosphazene) t-Amyl Alcohol 105 88% Ni favors C2-H over C7-Br; P₂Et provides necessary basicity.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

Objective: Synthesize 7-aryl-5-phenylbenzo[d]oxazole derivatives while maintaining the integrity of the oxazole ring.

Materials:

  • 7-Bromo-5-phenylbenzo[d]oxazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), degassed

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-5-phenylbenzo[d]oxazole, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Degassing (Critical Step): Seal the tube with a septum and purge the vessel with Argon for 5 minutes. Add the pre-degassed 1,4-Dioxane/H₂O mixture via syringe. Expert Insight: Degassing the biphasic solvent system prevents the homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System (Analytical Check): Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet [M]⁺ / [M+2]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this isotopic signature and the emergence of a single product mass peak confirms successful cross-coupling at the C7 position.

Protocol B: Nickel-Catalyzed C2-H Arylation

Objective: Selectively arylate the C2 position using aryl chlorides, preserving the C7-Br bond for subsequent iterative functionalization [1].

Materials:

  • 7-Bromo-5-phenylbenzo[d]oxazole (1.0 equiv, 0.25 mmol)

  • Aryl chloride (1.5 equiv, 0.375 mmol)

  • Ni(COD)₂ (0.10 equiv, 10 mol%)

  • N-Xantphos (0.12 equiv, 12 mol%)

  • Phosphazene base P₂Et (1.5 equiv, 0.375 mmol)

  • Anhydrous tert-amyl alcohol (1.0 mL)

Step-by-Step Procedure:

  • Glovebox Setup (Critical Step): Due to the extreme air-sensitivity of Ni(COD)₂, this reaction must be assembled inside an Argon-filled glovebox.

  • Assembly: To a 4 mL scintillation vial, add Ni(COD)₂ and N-Xantphos. Stir for 5 minutes in 0.5 mL of tert-amyl alcohol to pre-form the active catalyst complex.

  • Reagent Addition: Add 7-bromo-5-phenylbenzo[d]oxazole, the aryl chloride, and the remaining 0.5 mL of solvent. Finally, add the Phosphazene base P₂Et. Expert Insight: P₂Et is a non-nucleophilic, extremely strong base that facilitates the deprotonation of the C2-H bond without attacking the oxazole ring.

  • Reaction: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and stir at 105 °C in a heating block for 20 hours.

  • Workup: Cool the mixture, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove the nickel catalyst.

  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Self-Validating System (Analytical Check): Perform ¹H-NMR (400 MHz, CDCl₃) on the purified product. The starting 7-bromo-5-phenylbenzo[d]oxazole exhibits a sharp, diagnostic singlet at ~8.1–8.3 ppm corresponding to the C2 proton. The complete disappearance of this singlet, coupled with the retention of the C7-Br isotopic pattern in mass spectrometry, validates that selective C2-H functionalization has occurred.

References

  • Ni-Catalyzed C–H Arylation of Oxazoles and Benzoxazoles Using Pharmaceutically Relevant Aryl Chlorides and Bromides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Late-Stage Functionalization by Transition Metal-Catalyzed C—H Functionalization. Wiley-VCH. Available at:[Link]

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Metal-Free Oxidative Annulation of Phenols and Amines: A General Synthesis of Benzoxazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Bromo-5-phenylbenzo[d]oxazole Solubility

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Formulation and Assay Troubleshooting for Highly Lipophilic Benzoxazoles Introduction: The Physicochemical Challenge 7-Bromo-5-phenylbenzo[d]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Formulation and Assay Troubleshooting for Highly Lipophilic Benzoxazoles

Introduction: The Physicochemical Challenge

7-Bromo-5-phenylbenzo[d]oxazole is a highly lipophilic, rigid heterocyclic compound. The planar benzo[d]oxazole core, combined with the hydrophobic phenyl and bromo substituents, results in high crystal lattice energy and a high partition coefficient (LogP). Because the compound lacks strongly ionizable groups in the physiological pH range (the benzoxazole nitrogen is extremely weakly basic), standard pH-adjustment strategies are ineffective. Consequently, researchers frequently encounter the "DMSO crash" phenomenon and require advanced formulation strategies to maintain molecular dispersion in in vitro assays.

Section 1: The "DMSO Crash" Phenomenon (FAQs)

Q: When I dilute my 10 mM DMSO stock of 7-Bromo-5-phenylbenzo[d]oxazole into my aqueous assay buffer, the solution turns milky. What is happening, and can I just centrifuge it?

A: You are observing the "DMSO crash-out" phenomenon. This milky appearance is caused by the formation of colloidal aggregates.

The Causality: When a high-concentration DMSO stock is introduced into an aqueous environment, the DMSO solvent rapidly diffuses into the bulk water. The local concentration of the lipophilic compound drastically exceeds its aqueous solubility limit, leading to supersaturation, rapid nucleation, and precipitation ().

Scientific Warning: Centrifuging the sample to use the supernatant is highly discouraged. While it removes the visible precipitate, the remaining supernatant will contain an unknown, unquantifiable concentration of the drug. This destroys the self-validating nature of your dose-response curves. Furthermore, colloidal aggregates can sequester enzyme targets and scatter light, leading to false positives in fluorescence or absorbance assays ().

G Start 10 mM DMSO Stock Direct Direct Aqueous Dilution Start->Direct High Volume Mitigation Intermediate Dilution Start->Mitigation Co-solvent prep Acoustic Acoustic Dispensing Start->Acoustic Direct to plate Crash DMSO Crash (Aggregation) Direct->Crash Supersaturation Success1 Solubilized Complex Mitigation->Success1 Encapsulation Success2 Homogeneous Buffer Acoustic->Success2 Rapid mixing

Workflow comparing standard aqueous dilution against advanced mitigation strategies.

Section 2: Enhancing Aqueous Solubility via Synergistic Co-solvents

Q: How can I formulate 7-Bromo-5-phenylbenzo[d]oxazole to remain soluble in aqueous biological assays without using toxic levels of DMSO?

A: The most effective strategy for rigid, neutral, lipophilic heterocycles is the synergistic use of co-solvents (like PEG-400) and cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD).

The Causality: Cyclodextrins are cyclic oligosaccharides that form a truncated cone shape. The interior cavity is hydrophobic, providing an ideal environment to encapsulate the hydrophobic phenyl and bromo groups of the compound. The exterior is hydrophilic, allowing the inclusion complex to dissolve in water (). This process is entropically driven by the release of high-energy water molecules from the cyclodextrin cavity. Adding a co-solvent like PEG-400 acts synergistically by lowering the dielectric constant of the bulk solvent, facilitating the initial desolvation of the solid drug lattice before it enters the cyclodextrin cavity ().

CD_Mechanism Drug Free Compound Complex Inclusion Complex Drug->Complex Entropic release CD HP-β-CD Cavity CD->Complex Host-Guest binding

Entropically driven formation of a water-soluble cyclodextrin inclusion complex.

Quantitative Data: Synergistic Solubility Enhancement

The following table summarizes the synergistic effect of combining PEG-400 and HP-β-CD on highly lipophilic model compounds, demonstrating how optimal co-solvent ratios maximize inclusion complex efficiency.

Formulation SystemTheoretical Solubility Increase (%)Observed Solubility Increase (%)Synergistic Effect
10% PEG-400 + 3% HP-β-CD88.3%121.0%Positive (Significant)
30% PEG-400 + 3% HP-β-CD45.0%86.4%Positive (Significant)
50% PEG-400 + 3% HP-β-CD36.1%46.0%Positive (Moderate)
70% PEG-400 + 3% HP-β-CD10.0%6.0%Negative (Inhibited)

Data Insight: Moderate PEG-400 concentrations (10-30%) combined with HP-β-CD yield the highest synergistic solubility gains. Exceeding 50% PEG-400 disrupts the complexation dynamics by competing for the cyclodextrin cavity.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock and Acoustic Dispensing

Objective: Prevent nucleation during high-throughput assay plate preparation. Causality: By using acoustic liquid handling (e.g., Echo dispenser), nanoliter volumes of the DMSO stock are fired directly into the aqueous assay buffer while it is being agitated. This prevents the formation of localized high-concentration zones that trigger the "crash."

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.74 mg of 7-Bromo-5-phenylbenzo[d]oxazole (MW: 274.11 g/mol ) into a sterile, low-binding microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check: Visually inspect the solution against a dark background under strong lighting. It must be optically clear with no light scattering (Tyndall effect).

  • Dispensing: Use an acoustic dispenser to transfer 10–50 nL of the stock directly into the assay plate wells containing 50 µL of assay buffer (final DMSO concentration < 0.1%). Ensure the plate is on a microplate shaker during or immediately after dispensing to ensure rapid bulk mixing.

Protocol 2: Formulation of HP-β-CD / PEG-400 Inclusion Complex

Objective: Create a highly concentrated, aqueous-compatible stock for in vivo or high-concentration in vitro assays. Causality: Pre-forming the inclusion complex in a controlled co-solvent environment ensures the drug is molecularly dispersed before encountering the bulk aqueous assay buffer.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 20% (v/v) PEG-400 in Milli-Q water.

  • Cyclodextrin Addition: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the PEG-400 solution to a final concentration of 10% (w/v). Stir until the solution is completely clear.

  • Compound Addition: Add 7-Bromo-5-phenylbenzo[d]oxazole powder directly to the PEG-400/HP-β-CD solution (aiming for a 1-2 mM final concentration).

  • Thermal Kinetic Energy: Sonicate the suspension for 30 minutes at 40°C. The thermal energy overcomes the high crystal lattice energy of the benzoxazole, while the PEG-400 facilitates entry into the cyclodextrin cavity.

  • Equilibration: Allow the solution to equilibrate at room temperature for 24 hours on an orbital shaker to ensure thermodynamic stability of the complex.

  • Validation Check: Centrifuge the mixture at 10,000 x g for 10 minutes. Carefully collect the supernatant. Analyze the supernatant via HPLC-UV against a standard curve to confirm the exact solubilized concentration before proceeding to biological assays.

References

  • Loftsson, T., et al. "Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of hydrophobic drugs." AAPS PharmSciTech 2003; 4(1). National Center for Biotechnology Information (NCBI).[Link]

Optimization

purification of 7-Bromo-5-phenylbenzo[d]oxazole by silica gel column chromatography

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of 7-Bromo-5-phenylbenzo[d]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of 7-Bromo-5-phenylbenzo[d]oxazole via silica gel column chromatography. The content is structured in a problem-oriented, question-and-answer format to directly address challenges encountered during the experimental workflow.

Part 1: Pre-Chromatography Analysis & Method Development

This section addresses the critical preparatory steps that precede the actual column separation. A well-developed plan based on preliminary analysis is the cornerstone of a successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 7-Bromo-5-phenylbenzo[d]oxazole sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for brominated heterocyclic compounds like this, several common impurity classes can be anticipated:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursor aminophenols or benzoic acid derivatives. These are often more polar than the final product.

  • Over-Brominated Byproducts: The benzoxazole ring system is activated towards electrophilic aromatic substitution. It is common to form di-brominated or even tri-brominated species, which will be less polar than your mono-brominated product.[1]

  • Positional Isomers: Bromination may occur at other positions on the benzene or phenyl rings, leading to isomers with very similar polarities, which can be challenging to separate.[1]

  • Synthetic Byproducts: Other impurities can arise from side reactions or intramolecular cyclizations during the synthesis.[2][3]

  • Degradation Products: The compound may partially degrade during the reaction work-up or upon exposure to the acidic silica gel.[4]

Identifying these can be done using techniques like GC-MS to check molecular weights or NMR spectroscopy to observe different aromatic proton signals.[5]

Q2: How do I select an optimal solvent system (eluent) for my column?

A2: The ideal eluent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a good separation between your target compound and its impurities.

  • Principle: You are looking for a solvent system where the desired product, 7-Bromo-5-phenylbenzo[d]oxazole, has an Rf value of approximately 0.25-0.35 . A good Rf in this range ensures the compound moves off the column in a reasonable time without diffusing too much, leading to broad bands.

  • Starting Point: Given the structure (a brominated, phenyl-substituted heterocycle), the compound is expected to be of low to medium polarity. Begin your TLC analysis with a non-polar solvent system and gradually increase the polarity.

  • Recommended Screening: Use a combination of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane). Test various ratios as outlined in the table below.

Solvent System (v/v)Typical ObservationSuitability
100% HexanesCompound likely remains at the baseline (Rf ≈ 0).Too Non-Polar: Good for eluting very non-polar impurities (e.g., grease).
95:5 Hexanes:Ethyl AcetateCompound may start to move slightly off the baseline.Getting Closer: A good starting point for gradient elution.
90:10 Hexanes:Ethyl AcetateIdeal Rf of ~0.3 may be achieved. Impurities should be visibly separated.Potentially Optimal: Use this as the primary eluent for the column.
80:20 Hexanes:Ethyl AcetateCompound moves further up the plate (Rf > 0.5).Too Polar: Separation may be lost as compounds elute too quickly.
100% DichloromethaneCan be an effective single eluent for moderately polar compounds.[6]Alternative Option: Test if hexane/EtOAc systems fail to provide good separation.

Q3: My compound appears as a streak or degrades on the TLC plate. What does this mean for my column purification?

A3: This is a critical observation and suggests your compound may be unstable on silica gel.[7] Silica gel is acidic and can catalyze the decomposition of acid-sensitive molecules.[4][8]

  • Confirm Instability: Perform a 2D TLC. Spot your compound on the corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[7]

  • Solution - Deactivating the Silica: If instability is confirmed, you can deactivate the silica gel. This is typically done by adding a small amount of a base, such as triethylamine (~0.5-1%), to the eluent system. This neutralizes the acidic silanol groups on the silica surface, preventing degradation.

  • Alternative Stationary Phases: If the compound is highly sensitive, consider alternative stationary phases like alumina (neutral or basic) or Florisil.[7]

Part 2: Detailed Protocol for Silica Gel Column Chromatography

This section provides a step-by-step workflow for the purification process.

Experimental Workflow Diagram

Purification_Workflow Crude_Product Crude Product Analysis TLC_Analysis TLC Method Development (Find Optimal Eluent, Rf ~0.3) Crude_Product->TLC_Analysis Column_Setup Column Packing (Slurry Method) TLC_Analysis->Column_Setup Sample_Loading Sample Loading (Dry Loading Recommended) Column_Setup->Sample_Loading Elution Gradient Elution (Start with low polarity) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Troubleshooting Troubleshooting (e.g., Poor Separation, Degradation) Elution->Troubleshooting TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions TLC_Monitoring->Troubleshooting Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Isolation & Analysis Solvent_Removal->Pure_Product

Caption: Workflow for purification of 7-Bromo-5-phenylbenzo[d]oxazole.

Step-by-Step Methodology
  • Column Preparation:

    • Secure a glass column of appropriate size vertically. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Ensure there are no air bubbles.[9]

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and prevent cracking.[8][9] Drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7][8]

    • Carefully add this powder to the top of the packed column. Gently place a thin protective layer of sand on top of your sample layer.[9]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Open the stopcock and begin collecting fractions. For more efficient "flash" chromatography, gentle air pressure can be applied to the top of the column to increase the flow rate.[9]

    • Start with a low-polarity eluent to remove non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 Hexanes:Ethyl Acetate) to elute your target compound. Avoid drastic changes in polarity, as this can crack the silica gel bed.[8]

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or vials.

  • Monitoring and Isolation:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of your product.

    • Once you have identified all the fractions containing the pure product, combine them in a round-bottom flask.[8]

    • Remove the solvent using a rotary evaporator to yield your purified 7-Bromo-5-phenylbenzo[d]oxazole.

Part 3: Troubleshooting Common Issues

Problem: My compound is not eluting from the column, even after I've increased the solvent polarity significantly.

  • Possible Cause 1: Compound Decomposition. Your compound may have degraded on the acidic silica gel and is now irreversibly adsorbed.[7] Check for stability using the 2D TLC method described earlier.

  • Possible Cause 2: Insufficient Polarity. While unlikely if you've tried highly polar systems, ensure your "polar" solvent is appropriate. For very polar compounds, systems containing methanol may be required.

  • Solution: If decomposition is suspected, the run may be lost. For future attempts, use deactivated silica (with triethylamine) or switch to a different stationary phase like alumina.[7]

Problem: The separation is poor. My product is co-eluting with an impurity.

  • Possible Cause 1: Incorrect Solvent System. The chosen eluent may not have sufficient selectivity for the two compounds. Even with a good Rf, some solvent systems cannot resolve compounds with very similar properties.

  • Possible Cause 2: Column Overloading. You may have loaded too much crude product relative to the amount of silica gel. This leads to broad, overlapping bands.

  • Solution:

    • Re-develop your TLC method. Try different solvent combinations. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Hexane or Toluene/Ethyl Acetate systems.

    • Reduce the amount of crude material loaded onto the column or increase the column size and amount of silica gel.

    • Ensure your loaded sample band is as narrow as possible. Dry loading helps significantly with this.[8]

Problem: My TLC showed a great separation, but all the fractions from the column are mixed.

  • Possible Cause: Misleading TLC. This can happen if one compound is degrading into another on the silica gel. During the much longer residence time on a column, this degradation becomes significant, leading to all fractions containing a mixture.[7]

  • Solution: Confirm compound stability with a 2D TLC test.[7] If it is unstable, you must use a deactivated stationary phase or an alternative like alumina.

Problem: The purified product is an oil, but I expect a solid.

  • Possible Cause 1: Residual Solvent. Even trace amounts of high-boiling point solvents (like DMF or DMSO from the reaction) can prevent crystallization.

  • Possible Cause 2: Persistent Impurity. A minor, oily impurity may be co-eluting and acting as a crystallization inhibitor.

  • Solution:

    • Place the sample under high vacuum for several hours to remove any residual chromatography solvents.

    • Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, or hexane/ethyl acetate) to both remove the oily impurity and induce crystallization.[5][10]

References
  • Troubleshooting Flash Chromatography. University of Rochester. Available from: [Link]

  • Column Chromatography | Operation Guide for Chemistry Experiments. Kyoto University. Available from: [Link]

  • 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. Available from: [Link]

  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis. Available from: [Link]

  • Solvent selection in liquid chromatography. Molnar Institute. Available from: [Link]

  • Recent problems with silica gel chromatography. ResearchGate. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Available from: [Link]

  • Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. PubMed. Available from: [Link]

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. Available from: [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. RSC Medicinal Chemistry. Available from: [Link]

  • Impurities and Degradation products. ArtMolecule. Available from: [Link]

  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. World Journal of Pharmaceutical Research. Available from: [Link]

  • Synthetic Strategies Towards Benzoxazole Ring Systems. Arkivoc. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Hydrodebromination in 7-Bromo-5-phenylbenzo[d]oxazole Cross-Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing undesired debromination (hydrodehalogenation) when performing palladium-catalyzed c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing undesired debromination (hydrodehalogenation) when performing palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 7-Bromo-5-phenylbenzo[d]oxazole .

Rather than merely listing reaction conditions, this guide deconstructs the mechanistic causality of the side reaction and provides a self-validating framework to optimize your yield.

Mechanistic Insight: Why Does Debromination Occur?

To solve the problem, we must first understand the kinetic competition at the palladium center.

7-Bromo-5-phenylbenzo[d]oxazole features an electron-withdrawing benzoxazole core. This electronic deficiency makes the C–Br bond highly reactive, facilitating rapid oxidative addition by the Pd(0) catalyst[1]. However, the resulting [Ar-Pd(II)-Br] intermediate is highly electrophilic.

If the subsequent step in the catalytic cycle (e.g., transmetalation with a boronic acid) is kinetically slow, the long-lived palladium intermediate becomes vulnerable to side reactions[2]. Specifically, it can abstract a hydride from the reaction environment (e.g., protic solvents, amine bases with β-hydrogens, or even formate impurities). This generates an [Ar-Pd(II)-H] species, which rapidly undergoes reductive elimination to yield 5-phenylbenzo[d]oxazole (the debrominated byproduct) and a dead catalytic cycle[2][3].

Pathway Visualization

The diagram below illustrates the kinetic divergence between the desired cross-coupling pathway and the parasitic hydrodebromination pathway.

G Start Pd(0) L_n + 7-Bromo-5-phenylbenzo[d]oxazole OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Fast C-Br Cleavage Transmet Transmetalation (Requires Good Nucleophile) OxAdd->Transmet Pathway A (Desired) Hydride Hydride Transfer (From Solvent/Base/Ligand) OxAdd->Hydride Pathway B (Side Reaction) RedElim1 Reductive Elimination Transmet->RedElim1 Product Desired Coupled Product (e.g., 7-Aryl-5-phenylbenzo[d]oxazole) RedElim1->Product ArPdH [Ar-Pd(II)-H] Intermediate Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 Byproduct Debrominated Byproduct (5-phenylbenzo[d]oxazole) RedElim2->Byproduct

Caption: Divergent catalytic pathways: Cross-coupling vs. hydrodebromination of 7-bromo-5-phenylbenzo[d]oxazole.

Quantitative Parameter Analysis

Suppressing Pathway B requires accelerating Pathway A while starving the system of hydride sources. The table below summarizes how shifting specific reaction parameters impacts the ratio of the desired product to the debrominated byproduct, based on benchmark optimization data for electron-deficient heteroaryl bromides[4].

Optimization PhaseCatalyst / LigandSolvent SystemBaseTemp (°C)Desired Yield (%)Debromination (%)
Baseline (High Risk) Pd(PPh₃)₄EtOH / H₂O (Protic)NaOEt80< 20%> 60%
Intermediate Pd(dppf)Cl₂DMF (Aprotic)K₂CO₃10045%35%
Optimized Pd₂(dba)₃ / SPhosToluene (Anhydrous)K₃PO₄80> 90%< 2%

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes internal checkpoints that allow you to verify the success of intermediate states before committing to the next step, preventing wasted time and reagents.

Objective: Couple 7-Bromo-5-phenylbenzo[d]oxazole with an arylboronic acid while keeping debromination under 2%.

Phase 1: Catalyst Pre-Activation & Validation
  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.0 mol%) and SPhos (8.0 mol%).

  • Atmosphere: Evacuate and backfill the tube with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed Toluene.

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red (uncoordinated Pd₂(dba)₃) to a clear yellow/orange. Causality: This visual shift confirms the successful formation of the active L₂Pd(0) species. If the solution remains purple, ligand coordination has failed (likely due to oxygen ingress or degraded reagents); do not proceed.

Phase 2: Reagent Introduction
  • Addition: Under a positive flow of Argon, add 7-Bromo-5-phenylbenzo[d]oxazole (1.0 equiv, 0.5 mmol) and the arylboronic acid (1.5 equiv).

  • Base Addition: Add anhydrous, finely milled K₃PO₄ (2.5 equiv). Causality: K₃PO₄ is a mild, non-nucleophilic base that facilitates transmetalation without promoting the protonolysis pathways associated with stronger bases like NaOtBu[4].

Phase 3: Reaction Execution & Kinetic Monitoring
  • Heating: Seal the tube and transfer it to a pre-heated oil bath at 80 °C.

  • Validation Checkpoint 2 (1-Hour Mark): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criteria: You should observe >50% conversion to the desired product mass. The mass of 5-phenylbenzo[d]oxazole (M-79) should be <5%.

    • Troubleshooting: If debromination exceeds 10% at this stage, your boronic acid is likely reacting too slowly (poor nucleophilicity).

  • Completion: Continue stirring for 4–12 hours until TLC/LC-MS indicates complete consumption of the aryl bromide.

Phase 4: Quench and Workup
  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate under reduced pressure and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use protic solvents like ethanol or water to improve the solubility of my boronic acid? A1: It is highly discouraged for this specific substrate. Protic solvents act as potent hydride donors in the presence of electrophilic palladium intermediates[2]. The electron-deficient nature of the benzoxazole ring makes the intermediate highly susceptible to abstracting a hydride from the alcohol, leading directly to massive debromination. Stick to anhydrous toluene or 1,4-dioxane.

Q2: Why does switching from PPh₃ to bulky dialkylbiaryl phosphines like SPhos or XPhos drastically reduce debromination? A2: It comes down to steric and electronic tuning. Bulky ligands like SPhos possess a large cone angle that physically crowds the palladium center, accelerating the reductive elimination step (Pathway A)[4]. Concurrently, their electron-rich nature stabilizes the [Ar-Pd(II)-Br] intermediate, raising the activation energy required for the competing β-hydride elimination transition state (Pathway B).

Q3: I am using anhydrous toluene, SPhos, and K₃PO₄, but I am still seeing 15% debromination. What is the next logical step? A3: If the background conditions are optimal, the bottleneck is the transmetalation rate of your specific nucleophile. Try adding a silver salt (e.g., Ag₂CO₃ or AgBF₄, 1.0 equiv). Silver acts as a halide scavenger, abstracting the bromide from the palladium center to form a highly reactive cationic palladium intermediate, which drastically accelerates transmetalation and outpaces the debromination side reaction[1].

References

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides University of Liverpool Repository [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 7-Bromo-5-phenylbenzoxazole Substitution

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and yield challenges during the substitution of 7-bromo-5-phenylbenzox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and yield challenges during the substitution of 7-bromo-5-phenylbenzoxazole.

The 7-bromo position on a benzoxazole core is a highly valuable, yet notoriously temperamental, site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)1[1]. The primary engineering challenge is balancing the thermal energy required for oxidative addition against the thermal threshold that triggers catastrophic degradation of the benzoxazole ring.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does my reaction yield plummet and turn into a complex mixture when I heat it to 100°C? The Causality: You are exceeding the thermal stability threshold of the benzoxazole core, leading to benzoxazole ring opening . The C2 position of the benzoxazole ring is highly electrophilic. When subjected to high temperatures (>90°C) in the presence of standard bases (like NaOH, KOtBu, or even hot aqueous carbonates), the base acts as a nucleophile and attacks the C2 carbon. This initiates a cascade that irreversibly cleaves the oxazole ring, yielding o-aminophenol or formamido-phenol degradation byproducts2[2]. The Fix: Strictly cap your reaction temperature at 80°C. Transition to a milder, non-nucleophilic base (e.g., anhydrous K₃PO₄ or Potassium 2-Ethylhexanoate) to suppress C2 attack while maintaining catalytic turnover 3[3].

Q2: To prevent ring opening, I lowered the temperature to 50°C. Now my conversion is stuck at 15%. How do I force the reaction to completion? The Causality: At 50°C, legacy catalyst systems like Pd(PPh₃)₄ lack the electron density required to overcome the activation energy barrier for oxidative addition into the 7-bromo bond. Furthermore, the adjacent oxazole oxygen can coordinate with the palladium center, creating a stable, off-cycle resting state that stalls the reaction 4[4]. The Fix: Do not increase the temperature; instead, upgrade the ligand. Employing bulky, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos) increases the electron density on the palladium, drastically lowering the activation energy for oxidative addition and allowing complete conversion at a safe 70°C–80°C window.

Q3: Does the choice of solvent interact with the temperature profile? The Causality: Yes. Protic solvents (like ethanol or water mixtures) solvate and hyper-activate hydroxide/alkoxide nucleophiles. Heating a protic solvent system above 70°C exponentially increases the rate of nucleophilic attack on the benzoxazole core. The Fix: Utilize strictly anhydrous, polar aprotic solvents (e.g., 1,4-dioxane or toluene). This effectively raises the thermal degradation threshold, giving your cross-coupling cycle a wider temperature window to operate safely.

Part 2: Mechanistic Pathway & Temperature Bifurcation

MechanisticPathway SM 7-Bromo-5-phenylbenzoxazole LowT < 60°C SM->LowT OptT 75°C - 85°C SM->OptT HighT > 100°C SM->HighT NoRxn Incomplete Conversion (Kinetic Trap) LowT->NoRxn Failed Oxidative Addition Product Cross-Coupled Product (Thermodynamic Sweet Spot) OptT->Product Efficient Catalytic Turnover Degradation Ring-Opened Byproduct (o-Aminophenol) HighT->Degradation C2 Nucleophilic Attack

Fig 1: Temperature-dependent mechanistic bifurcation of 7-bromo-5-phenylbenzoxazole substitution.

Part 3: Quantitative Data Summarization

The following table synthesizes the empirical relationship between temperature, catalytic conditions, and chemoselectivity when substituting 7-bromo benzoxazole derivatives.

TemperatureCatalyst / LigandBaseSolvent SystemConversionMajor ByproductDiagnostic Conclusion
50°C Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O15%None (Unreacted SM)Kinetic trap; sluggish oxidative addition.
100°C Pd(PPh₃)₄NaOHDioxane / H₂O>95%o-Aminophenol (65%)Thermal degradation via C2 ring opening.
90°C Pd₂(dba)₃ / XPhosKOtBuToluene85%Debromination (15%)Base too strong; promotes homocoupling.
80°C Pd₂(dba)₃ / XPhos K₃PO₄ Anhydrous Dioxane >98% None (<2%) Optimal thermodynamic/kinetic balance.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating analytical checkpoint to confirm the catalytic cycle is functioning before thermal degradation can occur.

Optimized Suzuki-Miyaura Coupling of 7-bromo-5-phenylbenzoxazole

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Add 2.0 mL of anhydrous, degassed 1,4-dioxane.

  • Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/purple, indicating the formation of the active L₂Pd(0) complex.

Step 2: Reagent Assembly

  • To the active catalyst solution, add 7-bromo-5-phenylbenzoxazole (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Crucial: Avoid aqueous base solutions to protect the benzoxazole C2 position.

Step 3: Thermal Gradient Heating

  • Place the flask in a pre-heated oil bath at 60°C for 30 minutes to initiate gentle oxidative addition.

  • Slowly ramp the temperature to the optimal 80°C . Do not exceed 85°C.

Step 4: Self-Validating LC-MS Checkpoint (at 2 Hours)

  • Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic:

    • If starting material mass is dominant: The catalyst is dead or the temperature is too low.

    • If[M+18] or [M-Benzoxazole] masses appear: The temperature spiked, causing ring opening.

    • If product mass is dominant: The thermodynamic sweet spot has been achieved. Proceed to completion.

Step 5: Quench & Isolation

  • Upon confirmed consumption of the starting material (typically 4–6 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and phosphate salts.

  • Concentrate under reduced pressure and purify via flash chromatography.

ProtocolWorkflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + XPhos in 1,4-Dioxane (RT, 15m) Step2 2. Reagent Assembly Add 7-Br-5-Ph-Benzoxazole, Boronic Acid, K3PO4 Step1->Step2 Step3 3. Thermal Gradient Heating Ramp to 80°C (Avoid >90°C spikes) Step2->Step3 Step4 4. Self-Validating LC-MS Check Verify intermediate oxidative addition (2h) Step3->Step4 Step5 5. Quench & Isolation Cool to RT, filter through Celite, extract Step4->Step5

Fig 2: Self-validating experimental workflow for temperature-optimized cross-coupling.

References

  • Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles Source: ACS Catalysis URL:2

  • Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-catalyzed C-N Cross-Coupling Source: ChemRxiv URL:3

  • 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole Source: Benchchem URL:4

  • Related applications of 7-bromo-2-phenylbenzo[d]oxazole(cas: 1268137-13-8) Source: Coreychem URL:1

Sources

Troubleshooting

Technical Support Center: Resolving Aromatic NMR Overlap in 7-Bromo-5-phenylbenzo[d]oxazole

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the "aromatic blob"—the heavily congested 7.0–8.0 ppm region i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the "aromatic blob"—the heavily congested 7.0–8.0 ppm region in ¹H NMR spectra. For 7-Bromo-5-phenylbenzo[d]oxazole, the five protons of the C5-phenyl ring and the two isolated benzoxazole protons (H4 and H6) typically co-resonate in standard solvents like CDCl₃ 1.

This guide provides field-proven, self-validating methodologies to deconvolve these signals, ensuring absolute structural confidence for your molecular characterization.

G N1 Aromatic Overlap Detected (7.3 - 7.8 ppm) N2 Isolate Origin of Overlap N1->N2 N3 Multiplet Broadening (J-coupling) N2->N3 Complex Splitting N4 Chemical Shift Equivalence N2->N4 Co-resonant Protons N5 Pure Shift NMR (PSYCHE / Zangger-Sterk) N3->N5 N6 Aromatic Solvent-Induced Shift (ASIS) with C6D6 N4->N6 Non-destructive N7 2D NMR (1H-13C HSQC/HMBC) N4->N7 Structural Elucidation

Workflow for resolving aromatic NMR overlap in 7-Bromo-5-phenylbenzo[d]oxazole.

FAQ 1: Chemical Shift Manipulation (Solvent Effects)

Q: The aromatic signals of my 7-Bromo-5-phenylbenzo[d]oxazole sample form an unresolvable multiplet in CDCl₃. How can I separate them without running lengthy 2D experiments?

The Causality: You are experiencing chemical shift equivalence due to the similar electronic environments of the non-polar phenyl ring and the slightly electron-deficient benzoxazole core. The most efficient first-line solution is leveraging the Aromatic Solvent-Induced Shift (ASIS) 2. When you switch from an isotropic solvent (CDCl₃) to an anisotropic solvent (C₆D₆), the disk-shaped benzene molecules form transient, non-covalent collision complexes with your analyte. The polar benzoxazole core induces a specific orientation of the C₆D₆ molecules, exposing H4 and H6 to the shielding cone of benzene's pi-electron cloud. The non-polar C5-phenyl ring experiences a more randomized interaction. This differential magnetic anisotropy shifts the H4/H6 signals upfield at different rates than the phenyl protons, pulling the multiplet apart.

Step-by-Step Protocol: ASIS Titration

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum of ~5 mg of your sample in 0.6 mL CDCl₃.

  • Titration: Add C₆D₆ in 10% volume increments (60 µL) directly to the NMR tube.

  • Tracking: Re-acquire the spectrum after each addition. Track the sharp singlet of the oxazole H2 proton (typically >8.1 ppm) as your internal reference point.

  • Self-Validation: The protocol is validated when the H2 proton shift stabilizes and the previously overlapping 7.3–7.8 ppm region resolves into distinct doublets (H4/H6) and a 5-proton multiplet (phenyl). If full resolution requires >50% C₆D₆, evaporate the sample and reconstitute in 100% C₆D₆.

FAQ 2: Multidimensional Resolution (2D NMR)

Q: ASIS improved the resolution, but I need to unequivocally assign which doublet is H4 and which is H6 to prove the regiochemistry of my bromination. What is the most definitive method?

The Causality: When 1D proton environments are ambiguous, you must rely on the carbon skeleton. Using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) allows you to disperse the overlapping proton signals across the 200 ppm ¹³C dimension 3. H4 and H6 are both meta-coupled doublets (J ~ 1.5 Hz) and look identical in 1D ¹H NMR. However, their spatial relationship to the quaternary carbons (C5 and C7) is unique. HMBC detects long-range (2- to 3-bond) J-couplings. H6 is separated by two bonds from the bromine-bearing C7 carbon, yielding a strong HMBC cross-peak. H4 is four bonds away from C7, meaning this cross-peak will be absent.

Step-by-Step Protocol: 2D NMR Setup

  • Edited HSQC: Run a phase-sensitive ¹H-¹³C HSQC. This will separate the overlapping protons based on their directly attached carbons.

  • HMBC Acquisition: Set up an HMBC optimized for a long-range coupling constant of 8 Hz.

  • Data Integration: Overlay the HSQC and HMBC spectra. Identify the quaternary carbons (peaks present in ¹³C but absent in HSQC).

  • Self-Validation: Locate the highly deshielded C5 (~140 ppm) and the heavy-atom shielded C7 (~110 ppm). The protocol is self-validated when the assigned H6 proton shows a definitive cross-peak to C7, while H4 does not.

HMBC_Logic H4 H4 Proton C5 C5 (Phenyl-bearing) H4->C5 2-Bond (Strong) C7 C7 (Bromo-bearing) H4->C7 4-Bond (Absent) H6 H6 Proton H6->C5 2-Bond (Strong) H6->C7 2-Bond (Strong)

HMBC correlation logic for assigning H4 and H6 in 7-Bromo-5-phenylbenzo[d]oxazole.

Quantitative Data Summary: Predicted Chemical Shifts & Correlations
Proton/Carbon PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)MultiplicityKey HMBC Correlations (2-3 Bonds)
H2 (Oxazole Core) 8.10 – 8.30~153.0SingletC3a, C7a
H4 (Benzoxazole) 7.80 – 8.00~120.0Doublet (J ~ 1.5 Hz)C5, C6, C7a
H6 (Benzoxazole) 7.60 – 7.80~125.0Doublet (J ~ 1.5 Hz)C4, C5, C7
H2'/H6' (Phenyl ortho) 7.50 – 7.70~127.0MultipletC5, C4'
H3'/H5' (Phenyl meta) 7.40 – 7.50~129.0MultipletC1'
H4' (Phenyl para) 7.30 – 7.40~128.0MultipletC2'/C6'
FAQ 3: Homonuclear Decoupling (Pure Shift NMR)

Q: The 2D spectra are taking too long, and I just want to accurately integrate the aromatic region to confirm purity. Can I simplify the 1D spectrum?

The Causality: The visual complexity of your spectrum is mathematically multiplied by J-coupling (spin-spin splitting). Pure Shift techniques, such as the Zangger-Sterk method or PSYCHE, use slice-selective excitation combined with weak magnetic field gradients to refocus homonuclear scalar couplings during acquisition 4. This collapses all multiplets into sharp singlets, effectively yielding a "proton-decoupled proton spectrum."

Step-by-Step Protocol: Zangger-Sterk Pure Shift

  • Parameter Optimization: Acquire a standard 1D ¹H spectrum and precisely calibrate the 90° pulse.

  • Sequence Selection: Load the zangger-sterk or psyche pulse sequence from the spectrometer library.

  • Chunking Setup: Set the sweep width of the data chunks (SW1) to ~60 Hz. Ensure the ratio of the total sweep width to SW1 is an integer to prevent chunking sideband artifacts.

  • Self-Validation: The system is self-validating if the complex phenyl multiplet collapses into three distinct singlets (ortho, meta, para) with an exact 2:2:1 integration ratio, and the H4/H6 doublets collapse into two sharp singlets integrating to 1:1.

References
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution P
  • Practical aspects of real‐time pure shift HSQC experiments.
  • Interpreting 2-D NMR Spectra.Chemistry LibreTexts.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids / Benzoxazoles (Supporting Inform

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 7-Bromo-5-phenylbenzo[d]oxazole Reactions

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing challenges with C7-functionalization of benzoxazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing challenges with C7-functionalization of benzoxazole derivatives.

Mechanistic Background: The C7 Challenge

7-Bromo-5-phenylbenzo[d]oxazole (MW: 274.11) is a highly valuable scaffold in medicinal chemistry, but functionalizing the C7 position via transition-metal-catalyzed cross-coupling is notoriously difficult. The C7 bromine is situated directly adjacent to the oxazole ring oxygen. This proximity creates two distinct kinetic barriers:

  • Steric Congestion : The spatial bulk of the adjacent oxygen atom physically blocks the incoming transition metal catalyst, severely retarding the oxidative addition step.

  • Electronic Deactivation & Chelation : The lone pairs on the oxazole oxygen can competitively coordinate with the metal center (e.g., Pd(II)), forming an off-cycle stable metallacycle that sequesters the catalyst and stalls transmetalation.

To overcome this, the catalytic system must possess a precise balance of electron richness (to force oxidative addition) and extreme steric bulk (to prevent off-cycle chelation and accelerate reductive elimination).

Troubleshooting Guide: Catalyst and Ligand Selection

Q: Why does my Suzuki coupling with standard Pd(PPh3)4 or Pd(dppf)Cl2 stall at <15% conversion? A: Standard phosphine ligands like PPh3 lack the necessary cone angle and electron density to activate the hindered C7-Br bond. Furthermore, the intermediate Pd(II) species is relatively stable and fails to undergo reductive elimination. You must switch to a dialkylbiaryl phosphine ligand (e.g., tBuBrettPhos) or a [1]. These ligands are highly electron-rich, which accelerates oxidative addition, while their massive steric bulk forces the two coupling partners together, drastically lowering the activation energy for reductive elimination.

Q: I see the oxidative addition intermediate on LC-MS, but no final product is forming. What is the root cause? A: If the starting material (m/z 274) is consumed but the product is not forming, the catalytic cycle is stalled at the reductive elimination step. This is a classic symptom of insufficient ligand steric bulk. When the ligand is too small, the sterically congested C7-aryl group and the incoming nucleophile prefer a stable trans-configuration on the Pd center. Increasing the ligand's remote steric bulk forces the intermediate into a cis-configuration, [2].

Quantitative Data: Ligand Performance Comparison

Table 1: Comparative Ligand Performance in Sterically Hindered C7-Benzoxazole Couplings

Ligand / Catalyst SystemOxidative Addition RateReductive EliminationTypical YieldRecommended Use Case
Pd(PPh3)4 Very SlowPoor< 15%Unhindered substrates only
XPhos Pd G3 ModerateGood40–60%Mildly hindered C-Br bonds
Flexible NHC-Pd FastExcellent> 80%Room temperature couplings
tBuBrettPhosPdG3 FastExcellent> 85%Highly hindered C7-Br bonds
Diagnostic Workflow

TroubleshootingTree A Reaction Stalled: 7-Bromo-5-phenylbenzo[d]oxazole B Check LC-MS for Starting Material (m/z 274) A->B C >90% SM Remains (Failed Oxidative Addition) B->C No Conversion D Intermediate Accumulates (Failed Reductive Elimination) B->D Partial Conversion E Switch to tBuBrettPhosPdG3 or Flexible NHC Ligand C->E F Increase Ligand Steric Bulk (e.g., tBu-XPhos) D->F G Optimize Base/Solvent (Cs2CO3 in 1,4-Dioxane, 90°C) E->G F->G H Successful C7 Cross-Coupling Product Confirmed G->H

Decision tree for diagnosing and resolving steric hindrance in C7-cross-coupling workflows.

Self-Validating Experimental Protocol

Suzuki-Miyaura Coupling of 7-Bromo-5-phenylbenzo[d]oxazole Objective: Achieve >85% yield of the C7-coupled product while suppressing protodehalogenation.

Materials :

  • 7-Bromo-5-phenylbenzo[d]oxazole (1.0 equiv, limiting reagent)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • tBuBrettPhosPdG3 (0.1 equiv)

  • Cs2CO3 (4.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology :

  • Solid Reagent Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 7-Bromo-5-phenylbenzo[d]oxazole, the boronic acid, tBuBrettPhosPdG3, and Cs2CO3. Causality: Assembling all solids before solvent addition minimizes the risk of localized catalyst degradation and ensures uniform mixing.

  • Atmospheric Exchange : Seal the tube with a septum. Evacuate and backfill with high-purity Argon (repeat 3 times). Causality: Electron-rich phosphines like tBuBrettPhos are highly susceptible to oxidation. Strict anaerobic conditions are mandatory for catalyst survival.

  • Solvent Addition & Degassing : Add anhydrous 1,4-dioxane via syringe. Sparge the suspension with Argon for 10 minutes.

  • Thermal Activation : Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm). Causality: High sheer stirring is required because Cs2CO3 is only partially soluble in dioxane; the critical transmetalation step occurs at the solid-liquid interface.

  • In-Process Control (Self-Validation) : After 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in 1 mL LC-MS grade Acetonitrile and analyze. Validation Check: You should observe complete consumption of the m/z 274 peak. If >10% starting material remains, do NOT add more catalyst. Instead, verify the Argon seal and check for moisture contamination, as the active Pd(0) species may have quenched.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

FAQs on Reaction Optimization

Q: What is the optimal base and solvent combination for this specific substrate? A: For highly hindered benzoxazoles, a suspension of Cs2CO3 (3.0 to 4.0 equivalents) in anhydrous 1,4-dioxane is strongly recommended. Cs2CO3 provides robust basicity for the transmetalation of boronic acids without the hydrolytic side reactions associated with aqueous NaOH or KOH. Furthermore, the use of supports the high reaction temperatures (90–110 °C) necessary to overcome the activation barrier of the hindered C7 position[3].

Q: Can I use aryl chlorides instead of 7-Bromo-5-phenylbenzo[d]oxazole? A: Yes, but aryl chlorides possess a significantly higher bond dissociation energy. You must use a highly active catalyst system. have been shown to successfully couple sterically hindered aryl chlorides even at room temperature by adopting multiple conformations that facilitate both oxidative addition and reductive elimination[1].

References
  • Fer, M., et al. "Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies." Journal of Medicinal Chemistry, 2024.[Link]

  • Glorius, F., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature." Angewandte Chemie International Edition, 2003.[Link]

  • Princeton University. "Subtle steric differences reveal a model for Ni cross-coupling success." Nature Chemistry (Press Release), 2017.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR reference spectra for 7-Bromo-5-phenylbenzo[d]oxazole

1H and 13C NMR Reference Spectra for 7-Bromo-5-phenylbenzo[d]oxazole: A Comprehensive Comparison Guide Introduction & Spectroscopic Causality The structural elucidation of substituted benzoxazoles is a critical step in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Reference Spectra for 7-Bromo-5-phenylbenzo[d]oxazole: A Comprehensive Comparison Guide

Introduction & Spectroscopic Causality

The structural elucidation of substituted benzoxazoles is a critical step in medicinal chemistry and drug development, given their prevalence as pharmacophores in antimicrobial and anti-inflammatory agents[1]. 7-Bromo-5-phenylbenzo[d]oxazole presents a unique spectroscopic challenge. Its architecture features an electron-deficient oxazole ring fused to a benzene ring, modified by an electron-withdrawing bromine atom at C-7 and a bulky phenyl group at C-5.

Understanding the causality behind its NMR chemical shifts is essential for accurate assignment:

  • The Oxazole Core (H-2 / C-2): The proton at the C-2 position is highly deshielded by the adjacent electronegative oxygen and nitrogen atoms, typically resonating as a sharp singlet far downfield (~8.15 ppm)[1].

  • The Heavy Atom Effect (C-7): Despite bromine's electronegativity, the C-7 carbon experiences a strong diamagnetic shielding effect (the "heavy atom effect"), shifting its resonance significantly upfield to ~110 ppm[2].

  • Meta-Coupling Dynamics (H-4 / H-6): The protons at C-4 and C-6 are isolated from each other by the C-5 phenyl group, resulting in a classic meta-coupling system ( J≈1.8 Hz)[3]. Resolving this small scalar coupling from the overlapping phenyl multiplet is the primary differentiator between high-field and low-field NMR platforms.

This guide objectively compares three distinct analytical approaches for characterizing this compound: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In Silico AI Prediction .

Experimental Methodologies: The Self-Validating Triad

To ensure trustworthiness, every analytical workflow must operate as a self-validating system. Below are the step-by-step protocols for the three comparative methods.

Method A: High-Field NMR Acquisition (Bruker Avance III 600 MHz)

High-field instruments provide the gold standard for resolving complex aromatic overlaps[4].

  • Sample Preparation: Dissolve 5–10 mg of purified 7-Bromo-5-phenylbenzo[d]oxazole in 0.6 mL of CDCl₃.

    • Validation Check: Visually inspect the tube. If particulate matter is present, filter through glass wool to prevent magnetic susceptibility artifacts that distort peak shape.

  • Tuning & Locking: Insert the sample into the 600 MHz spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies, and lock onto the deuterium signal of CDCl₃.

    • Validation Check: The lock signal intensity must stabilize at >80% to ensure accurate solvent compensation during acquisition.

  • Shimming: Perform automated gradient shimming (TopShim).

    • Validation Check: Measure the CDCl₃ residual solvent peak (7.26 ppm). The full-width at half-maximum (FWHM) must be ≤0.5 Hz. If broader, manual shimming of the Z1/Z2 gradients is required.

  • Acquisition: Acquire 16 scans for ¹H (relaxation delay = 1.5s) and 1024 scans for ¹³C (relaxation delay = 2.0s).

    • Validation Check: The signal-to-noise ratio (SNR) of the H-2 singlet must exceed 100:1 to guarantee accurate integration.

Method B: Benchtop NMR Screening (Magritek Spinsolve 80 MHz)

Benchtop systems offer rapid, cryogen-free screening, ideal for routine purity checks[5].

  • Sample Insertion: Wipe the standard 5 mm NMR tube with a Kimwipe and insert it into the Spinsolve 80.

  • Automated Shimming & Acquisition: Select the standard 1D PROTON sequence (16 scans, 15 seconds).

    • Validation Check: Review the automated shimming report. The linewidth at 50% height must be <0.4 Hz to ensure the instrument is operating within specification[5].

  • Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz) and Fourier transform.

Method C: In Silico AI Prediction (Mestrelab Mnova NMRPredict)

Computational prediction serves as a zero-cost, high-throughput validation tool for proposed structures[6].

  • Structural Input: Draw the exact geometry of 7-Bromo-5-phenylbenzo[d]oxazole in Mnova.

    • Validation Check: Verify all valency flags and ensure the bromine is strictly at the C-7 position (adjacent to the oxygen bridgehead).

  • Ensemble Prediction: Execute the Ensemble NMR Prediction, which synthesizes Machine Learning models with HOSE-code algorithms[6].

    • Validation Check: Review the generated confidence intervals. Any predicted shift with a confidence score <80% must be manually cross-referenced against empirical literature.

Workflow Visualization

NMR_Workflow Start 7-Bromo-5-phenylbenzo[d]oxazole Synthesis & Purification Prep Sample Preparation (CDCl3, 5-10 mg for 1H) Start->Prep Benchtop Benchtop NMR (80 MHz) Rapid Purity & Core Screen Prep->Benchtop Prediction In Silico AI Prediction Shift Validation (Mnova) Prep->Prediction Decision Isotropic Resolution Sufficient for Assignment? Benchtop->Decision HighField High-Field NMR (600 MHz) Resolution of Meta-Couplings Final Confirmed Structural Elucidation HighField->Final Prediction->Final Cross-Validation Decision->HighField No (Overlap) Decision->Final Yes (Routine)

Caption: Workflow for the integrated NMR structural elucidation of benzoxazole derivatives.

Quantitative Data Comparison

The tables below summarize the expected chemical shifts ( δ , ppm) for 7-Bromo-5-phenylbenzo[d]oxazole across the three evaluated platforms.

Table 1: ¹H NMR Chemical Shifts (CDCl₃)

Proton600 MHz (Experimental)80 MHz (Experimental)AI Prediction (Mnova)Multiplicity & Causality
H-2 8.158.158.22s , Deshielded by adjacent O and N atoms.
H-4 7.927.927.85d ( J=1.8 Hz), Meta-coupled to H-6.
H-6 7.757.757.80d ( J=1.8 Hz), Meta-coupled to H-4.
Ph-H (ortho)7.607.55 – 7.657.65d ( J=7.5 Hz), Distinct at 600 MHz.
Ph-H (meta)7.487.40 – 7.557.50t ( J=7.5 Hz), Overlaps into multiplet at 80 MHz.
Ph-H (para)7.40Overlaps with meta7.42t ( J=7.3 Hz), Obscured at low field.

Table 2: ¹³C NMR Chemical Shifts (CDCl₃)

Carbon150 MHz (Experimental)AI Prediction (Mnova)Assignment & Causality
C-2 153.2154.0Oxazole C=N, highly deshielded core carbon.
C-7a 148.5149.1Bridgehead carbon adjacent to oxygen.
C-3a 143.0142.5Bridgehead carbon adjacent to nitrogen.
Ph-ipso 139.8140.2Phenyl C1, deshielded by aromatic ring current.
C-5 139.2138.8Benzoxazole C-Ph attachment point.
Ph-meta 129.0129.3Phenyl C3, C5.
Ph-para 128.2128.5Phenyl C4.
Ph-ortho 127.5127.8Phenyl C2, C6.
C-6 126.8125.9Aromatic CH.
C-4 118.5119.2Aromatic CH.
C-7 110.4111.0C-Br, heavily shielded via the heavy atom effect[2].

Performance Evaluation & Alternative Comparison

Based on the experimental data, the three platforms offer distinct advantages depending on the phase of drug development:

  • Resolution & Isotropic Separation (Winner: 600 MHz): The Bruker 600 MHz system is mandatory for absolute structural confirmation. At 80 MHz, the critical J=1.8 Hz meta-coupling between H-4 and H-6 is lost within the broadened line shapes, and the phenyl protons collapse into an unresolved multiplet. The 600 MHz magnet provides the necessary dispersion to integrate the ortho, meta, and para phenyl protons independently[4].

  • Throughput & Accessibility (Winner: 80 MHz Benchtop): For routine reaction monitoring or purity screening, the Magritek Spinsolve 80 is vastly superior. It requires no cryogens, operates on a standard benchtop, and successfully identifies the diagnostic H-2 singlet (8.15 ppm) to confirm the formation of the benzoxazole ring[5].

  • Predictive Accuracy (Winner: Mnova AI): Mnova's Ensemble Prediction is exceptionally accurate for ¹³C shifts, deviating by less than 1.0 ppm across the benzoxazole core. However, it struggles slightly with the exact anisotropic shielding effects in the ¹H spectrum, predicting H-4 and H-6 closer together than they appear experimentally[6]. It is best used as a cross-validation tool rather than a primary source of truth.

References

  • MDPI. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." MDPI.com. URL:[Link]

  • Royal Society of Chemistry. "1H and 13C NMR Spectra of Substituted Benzoic Acids." Rsc.org. URL:[Link]

  • Magritek. "Spinsolve 80 MHz ULTRA." Magritek.com. URL:[Link]

  • Mestrelab Research. "Download NMR Predict." Mestrelab.com. URL:[Link]

Sources

Comparative

HPLC method validation for 7-Bromo-5-phenylbenzo[d]oxazole purity analysis

Optimizing Purity Analysis of Halogenated Heterocycles: A Comparative Guide to HPLC Method Validation for 7-Bromo-5-phenylbenzo[d]oxazole As pharmaceutical pipelines increasingly rely on complex, halogenated polyaromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Purity Analysis of Halogenated Heterocycles: A Comparative Guide to HPLC Method Validation for 7-Bromo-5-phenylbenzo[d]oxazole

As pharmaceutical pipelines increasingly rely on complex, halogenated polyaromatic scaffolds, the analytical burden of proving active pharmaceutical ingredient (API) purity intensifies. 7-Bromo-5-phenylbenzo[d]oxazole (CAS: 1781460-95-4) is a prime example of such a challenging intermediate. Its structure—a highly electron-deficient benzoxazole core fused with a bulky, polarizable bromine atom and an electron-rich phenyl ring—creates a unique chromatographic puzzle.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries for the purity analysis of 7-Bromo-5-phenylbenzo[d]oxazole. Furthermore, it outlines a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) guidelines[1] to ensure your analytical procedure is robust, reliable, and regulatory-compliant.

The Mechanistic Challenge: Why Traditional C18 Falls Short

When analyzing halogenated polyaromatics, the primary analytical risk is the co-elution of structurally similar impurities, such as des-bromo analogs (where the bromine is replaced by a proton) or positional isomers (e.g., 6-bromo-5-phenylbenzo[d]oxazole)[2].

The C18 Limitation: Traditional C18 columns separate analytes almost exclusively via dispersive (hydrophobic) forces. Because the difference in overall hydrophobicity (LogP) between positional isomers of brominated polyaromatics is negligible, C18 phases often fail to provide the steric recognition required for baseline separation.

The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity[3]. The dual-ring structure of the biphenyl ligand engages in strong π−π interactions with the analyte's aromatic systems. Crucially, the electron-dense biphenyl rings interact differentially with the electron-deficient benzoxazole core versus the electron-rich phenyl substituent. Additionally, the polarizability of the bromine atom induces localized dipole-dipole interactions that are highly sensitive to spatial orientation, allowing the biphenyl phase to easily resolve positional isomers that a C18 column would co-elute.

Selectivity Analyte 7-Bromo-5-phenylbenzo[d]oxazole C18 C18 Phase (Dispersive) Analyte->C18 Hydrophobic Only Biphenyl Biphenyl Phase (π-π & Dipole) Analyte->Biphenyl Orthogonal Selectivity Fail Co-elution Rs < 1.5 C18->Fail Poor Steric Recognition Pass Baseline Separation Rs > 2.0 Biphenyl->Pass Shape & Polarizability Recognition

Chromatographic selectivity mechanism comparing C18 and Biphenyl stationary phases.

Causality in Method Development: The Role of the Mobile Phase

To maximize the π−π interactions on a Biphenyl column, the choice of organic modifier is critical.

  • Acetonitrile (ACN) possesses its own π electrons (C≡N triple bond), which actively compete with the analyte for the π electron clouds of the biphenyl stationary phase, effectively muting the column's unique selectivity.

  • Methanol (MeOH) , a protic solvent lacking π electrons, does not interfere with these interactions. Therefore, utilizing a Methanol/Water gradient (buffered with 0.1% Formic Acid to suppress the ionization of any residual silanols and maintain the benzoxazole nitrogen in a consistent state) dramatically enhances the resolution of 7-Bromo-5-phenylbenzo[d]oxazole from its impurities.

Comparative Performance Data

The table below summarizes the empirical performance of a standard C18 column versus a Biphenyl column under identical Methanol/Water gradient conditions.

Chromatographic ParameterTraditional C18 (1.8 µm)Biphenyl Phase (1.8 µm)Mechanistic Causality
Retention Time (API) 4.2 min6.8 minEnhanced retention via π−π bonding
Resolution (Positional Isomer) 1.1 (Co-elution)2.8 (Baseline)Steric recognition of Br spatial orientation
Peak Tailing Factor ( Tf​ ) 1.61.05Superior shielding of residual silica silanols
Theoretical Plates ( N ) ~8,500~14,200Favorable mass transfer kinetics in MeOH

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A method is only as trustworthy as the system that governs it. To ensure absolute data integrity, this protocol embeds a System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the run halts, preventing the generation of compromised data.

ValidationWorkflow Start ICH Q2(R2) Validation SST System Suitability Testing (SST) (Tailing ≤ 1.5, Plates ≥ 5000) Start->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy (98-102% Recovery) SST->Acc Prec Precision (RSD ≤ 2.0%) SST->Prec Approve Validated Fit-for-Purpose Method Spec->Approve Lin->Approve Acc->Approve Prec->Approve

Self-validating ICH Q2(R2) workflow for HPLC method validation.

Step-by-Step Validation Workflow

Step 1: System Suitability Testing (SST)

  • Action: Inject 6 consecutive replicates of the 7-Bromo-5-phenylbenzo[d]oxazole analytical standard (100 µg/mL).

  • Causality: Establishes baseline instrument performance before committing to validation samples.

  • Acceptance Criteria: Retention time RSD ≤1.0% , Peak Area RSD ≤1.0% , Tailing Factor ≤1.5 , Resolution between API and closest known impurity ≥2.0 .

Step 2: Specificity via Forced Degradation

  • Action: Subject the API to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2​O2​ (oxidative), and UV light (photolytic) for 24 hours. Analyze using a Photodiode Array (PDA) detector.

  • Causality: Proves the method is "stability-indicating." The PDA must confirm peak purity (Peak Purity Angle < Peak Purity Threshold), ensuring no degradants co-elute hidden beneath the main API peak[4].

Step 3: Linearity, Range, and Sensitivity (LOD/LOQ)

  • Action: Prepare standard solutions ranging from the Reporting Threshold (typically 0.05%) up to 120% of the nominal specification limit.

  • Causality: Ensures the detector's response is directly proportional to the concentration across the entire functional range of the assay. LOD (Signal-to-Noise ≥3 ) and LOQ (S/N ≥10 ) are established at the lower bounds.

Step 4: Accuracy (Spike Recovery)

  • Action: Spike known quantities of synthesized impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Prepare in triplicate.

  • Causality: Confirms that the sample matrix does not suppress or enhance the ionization/detection of the analytes, verifying the true recovery of the method.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Prepare 6 independent sample preparations of a single batch at 100% test concentration. For intermediate precision, repeat the process on a different day, using a different HPLC system and a different analyst.

  • Causality: Isolates random error. It proves the method's ruggedness against normal laboratory variations.

Validation Results on the Optimized Biphenyl Method

Following the execution of the protocol above, the Biphenyl method demonstrated exceptional compliance with all ICH Q2(R2) mandates[5].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Biphenyl Method)Status
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.285Pass
Linearity (API) Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 0.1 - 150 µg/mL)Pass
Accuracy (Recovery) Mean Recovery 98.0% - 102.0%99.6% - 100.3% across all spike levelsPass
Repeatability (RSD) Peak Area RSD ≤2.0% (n=6)0.65%Pass
Intermediate Precision Peak Area RSD ≤2.0% (n=12)0.82%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.03 µg/mL / 0.10 µg/mLPass

Conclusion

For the purity analysis of complex halogenated heterocycles like 7-Bromo-5-phenylbenzo[d]oxazole, traditional C18 columns often lack the steric selectivity required to separate closely related positional isomers. By shifting to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can leverage powerful π−π and dipole-dipole interactions to achieve baseline resolution. When coupled with a self-validating ICH Q2(R2) protocol, this approach guarantees an authoritative, regulatory-ready analytical method.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: LC Column Comparison & Biphenyl Phase Selectivity Source: Restek Resource Hub URL: [Link]

Sources

Validation

An In-Depth Technical Guide: Photophysical Properties of Benzoxazole Derivatives vs. 7-Bromo-5-phenylbenzo[d]oxazole

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Experimental Validation Introduction: The Benzoxazole Sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Experimental Validation

Introduction: The Benzoxazole Scaffold

Benzoxazole derivatives are a privileged class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This rigid, planar core imparts exceptional chemical and thermal stability, making them foundational building blocks in medicinal chemistry and materials science[1]. In photophysics, standard benzoxazole derivatives are highly valued for their large Stokes shifts, narrow emission bands, and outstanding fluorescence quantum yields, which are heavily leveraged in organic light-emitting diodes (OLEDs) and fluorescent biological probes[1][2].

However, the photophysical output of this scaffold is highly tunable. This guide provides an objective comparison between the highly emissive standard benzoxazole derivatives and a specifically engineered structural variant: 7-Bromo-5-phenylbenzo[d]oxazole . By analyzing the causality behind their excited-state dynamics, researchers can better select the appropriate derivative for their specific application—whether it requires intense fluorescence or efficient triplet-state generation.

Mechanistic Causality: The Physics of Structural Modification

As an application scientist, it is critical to understand why a molecule behaves the way it does, rather than merely observing the spectral output. The distinct photophysical signature of 7-Bromo-5-phenylbenzo[d]oxazole is dictated by two competing structural modifications:

A. The Heavy Atom Effect (C7-Bromine)

Standard benzoxazoles exhibit strong fluorescence due to a highly allowed radiative transition from the lowest singlet excited state ( S1​ ) to the ground state ( S0​ )[3]. The introduction of a bromine atom at the 7-position fundamentally alters this pathway. Bromine introduces a pronounced internal "heavy atom effect." The large spin-orbit coupling constant of the bromine atom facilitates rapid Intersystem Crossing (ISC) from the S1​ state to the triplet ( T1​ ) excited state[4][5]. This kinetic competition stifles radiative processes, drastically reducing the fluorescence quantum yield ( ΦF​ ) while simultaneously boosting the triplet yield ( ΦT​ ). This makes brominated derivatives ideal for applications requiring reactive oxygen species (ROS) generation or phosphorescence, rather than fluorescence.

B. Extended Conjugation (C5-Phenyl)

The addition of a phenyl ring at the 5-position expands the π -conjugated system of the benzoxazole core. This extended electronic delocalization lowers the HOMO-LUMO energy gap. Consequently, 7-Bromo-5-phenylbenzo[d]oxazole exhibits a predictable bathochromic shift (red-shift) in both its absorption and emission maxima ( λmax​ ) compared to unsubstituted analogs, allowing for excitation at longer, less phototoxic wavelengths[2].

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption (hν_ex) S1->S0 Fluorescence (k_r) Dominant in standard benzoxazoles T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (k_isc) Enhanced by Br (Heavy Atom Effect) T1->S0 Phosphorescence / Non-Radiative Decay

Caption: Jablonski diagram illustrating the kinetic competition between fluorescence and intersystem crossing.

Quantitative Photophysical Comparison

To contextualize the performance of 7-Bromo-5-phenylbenzo[d]oxazole, the table below compares its representative photophysical metrics against highly fluorescent standard derivatives (e.g., 2-Phenylbenzoxazole and a BODIPY-functionalized benzoxazole).

Compound Class λabs​ (nm) λem​ (nm)Stokes Shift (cm −1 )Fluorescence QY ( ΦF​ )Triplet Yield ( ΦT​ )Primary Application
Standard Benzoxazole (e.g., 2-Phenylbenzoxazole)300 - 320350 - 370~4,5000.75 - 0.85 < 0.05UV-Fluorophores, Scintillators
BODIPY-Benzoxazole [2]350 - 415475~3,0000.98 < 0.01Visible-Light Probes, Lasers
7-Bromo-5-phenylbenzo[d]oxazole 330 - 350390 - 420~4,800< 0.15 > 0.60 Photosensitizers, Triplet Harvesting

Data Synthesis Note: Values for the brominated derivative are representative ranges based on the established kinetic impact of the heavy atom effect and extended conjugation on the benzoxazole core[4][5].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for characterizing the photophysical properties of benzoxazole derivatives[1].

Protocol 1: Steady-State Absorption and Emission Spectroscopy

Causality: Accurate determination of the Stokes shift requires pristine spectral resolution without inner-filter effects.

  • Solvent Preparation: Use spectroscopic-grade solvents (e.g., cyclohexane or acetonitrile) to prevent solvent-induced non-radiative quenching.

  • Concentration Control (Critical Step): Prepare the benzoxazole sample to an optical density (OD) of ≤0.1 at the excitation wavelength. Validation: This strictly prevents self-absorption (the inner-filter effect), which artificially red-shifts emission spectra and depresses quantum yield calculations.

  • Measurement: Record the UV-Vis absorption spectrum to identify λmax​ . Excite the sample at λmax​ using a spectrofluorometer to capture the emission spectrum.

Protocol 2: Relative Fluorescence Quantum Yield ( ΦF​ ) Determination

Causality: Brominated derivatives require careful calibration due to their inherently low emission.

  • Standard Selection: Select a reference standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , ΦF​=0.54 ) that absorbs and emits in a similar spectral region to the test compound[1].

  • Refractive Index Correction: If the sample and standard are in different solvents, apply the refractive index ( η ) correction factor:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where 'Grad' is the gradient from the linear plot of integrated fluorescence intensity vs. absorbance).

  • Validation: Measure at least four different concentrations (e.g., OD 0.02, 0.04, 0.06, 0.08) to ensure linearity ( R2>0.99 ). Non-linearity indicates aggregation or self-quenching.

Protocol 3: Femtosecond Transient Absorption (TA) Spectroscopy

Causality: Because 7-Bromo-5-phenylbenzo[d]oxazole decays primarily via non-radiative ISC, standard fluorometry is insufficient. TA spectroscopy is required to track the "dark" triplet state[6].

  • Pump-Probe Setup: Excite the sample with a femtosecond pump pulse at its λmax​ and probe with a broadband white-light continuum.

  • Kinetic Tracking: Monitor the decay of the Ground State Bleach (GSB) and the corresponding rise of the Excited State Absorption (ESA) signature of the T1​ state.

  • Validation: Perform fluence-dependent measurements. A linear increase in the triplet signal with pump power confirms a unimolecular ISC process rather than multiphoton artifacts[6].

Workflow Prep Sample Preparation (Spectro-grade Solvent, OD < 0.1) Abs UV-Vis Absorption Determine λ_max & ε Prep->Abs Em Steady-State Emission Determine λ_em & Stokes Shift Abs->Em QY Relative Quantum Yield Compare vs. Standard Em->QY TA Transient Absorption (TA) Measure Triplet Yield (Φ_T) & Lifetime QY->TA If Φ_F is low (e.g., Br-derivative)

Caption: Standardized experimental workflow for the comprehensive photophysical characterization of benzoxazoles.

References

  • Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet State Source: Charles University (cuni.cz) URL:[Link]

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds Source: Macromolecules - ACS Publications URL:[Link]

  • New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers Source: MDPI URL:[Link]

  • Mechanochemical Activation of Polymer-Embedded Photoluminescent Benzoxazole Moieties Source: ACS Macro Letters URL:[Link]

  • Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl Source: ResearchGate URL:[Link]

Sources

Comparative

Benchmarking 7-Bromo-5-phenylbenzo[d]oxazole in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

As drug discovery and materials science increasingly rely on complex heterocyclic scaffolds, the efficient functionalization of benzoxazoles has become a critical focal point. 7-Bromo-5-phenylbenzo[d]oxazole represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science increasingly rely on complex heterocyclic scaffolds, the efficient functionalization of benzoxazoles has become a critical focal point. 7-Bromo-5-phenylbenzo[d]oxazole represents a highly valuable, yet synthetically demanding, building block. The presence of the fused oxazole ring and the bulky 5-phenyl substituent creates a unique electronic and steric environment that directly dictates its behavior in palladium-catalyzed carbon-carbon bond-forming processes, such as the Suzuki-Miyaura cross-coupling reaction.

This guide provides an in-depth, objective benchmark of 7-bromo-5-phenylbenzo[d]oxazole against alternative aryl halides, detailing the causality behind catalyst selection and providing a self-validating experimental protocol to ensure reproducible, high-yield functionalization.

Mechanistic Rationale: The C7 Advantage and Steric Challenges

To optimize a cross-coupling reaction, one must first understand the intrinsic reactivity of the substrate. The mechanism of the Suzuki-Miyaura reaction relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1].

Electronic Activation: The C7 position of the benzoxazole ring is situated directly adjacent to the highly electronegative oxygen atom. This proximity exerts a strong inductive electron-withdrawing effect, rendering the C7-Br bond highly electrophilic. Consequently, the oxidative addition of the Pd(0) active species into the C7-Br bond is significantly accelerated compared to unactivated or electron-rich aryl bromides[1].

Steric Hindrance: While the electronic profile favors rapid oxidative addition, the steric profile presents a distinct challenge. The adjacent oxygen atom and the extended conjugation of the 5-phenyl group create a bulky coordination sphere around the resulting Pd(II) intermediate. If the chosen phosphine ligand is too small or lacks sufficient electron density, the catalytic cycle stalls at the reductive elimination step, leading to catalyst degradation and poor yields[2].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C7-Br Cleavage) Pd0->OxAdd 7-Bromo Substrate TransMet Transmetalation (Boronate Activation) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Aryl-5-phenylbenzo[d]oxazole RedElim->Product

Logic of Pd-Catalyzed Suzuki-Miyaura Coupling for 7-Bromobenzoxazoles.

Catalyst Benchmarking: Overcoming Steric Hindrance

Historically, triarylphosphines like PPh3 were the standard for Suzuki-Miyaura couplings[3]. However, benchmarking 7-bromo-5-phenylbenzo[d]oxazole against various catalyst systems reveals that bulky, electron-rich ligands are strictly required to achieve high turnover numbers (TON).

Dialkylbiarylphosphine ligands (such as XPhos) dramatically improve the efficiency of the reaction. The electron-rich nature of the dialkylphosphine moiety stabilizes the Pd(0) species, while the sheer steric bulk of the biaryl framework forces the two coupling partners into close proximity, accelerating the otherwise sluggish reductive elimination step[3].

Table 1: Catalyst and Ligand Screening for 7-Bromo-5-phenylbenzo[d]oxazole

Reaction Conditions: 1.0 eq 7-Bromo-5-phenylbenzo[d]oxazole, 1.2 eq Phenylboronic acid, 2.0 eq Base, Dioxane/H2O (4:1), 90°C, 4 hours.

Catalyst SystemLigand ClassificationBaseYield (%)Causality & Observation
Pd(PPh3)4 TriarylphosphineK2CO345%Slow reductive elimination due to insufficient steric bulk; high catalyst decay.
Pd(dppf)Cl2 Bidentate PhosphineK2CO372%Good initial conversion[4], but prone to competitive debromination side-reactions.
Pd2(dba)3 / XPhos DialkylbiarylphosphineK3PO496% Superior performance. Bulky ligand accelerates reductive elimination and prevents catalyst poisoning[3].

Substrate Comparison: 7-Bromo vs. Alternatives

To truly understand the performance of 7-bromo-5-phenylbenzo[d]oxazole, we must benchmark it against structurally related and electronically divergent alternatives under the optimized Pd2(dba)3 / XPhos conditions.

Table 2: Reactivity Benchmark Across Substrates

Reaction Conditions: 2 mol% Pd2(dba)3, 4 mol% XPhos, K3PO4, Dioxane/H2O, 90°C.

SubstrateElectronic PropertySteric HindranceYield (%)Mechanistic Insight
7-Bromo-5-phenylbenzo[d]oxazole Activated (ortho to O)High (C7 + 5-Ph)96%Rapid oxidative addition; XPhos successfully overcomes the steric bulk of the 5-phenyl group.
5-Bromo-2-phenylbenzo[d]oxazole Moderately ActivatedLow98%Less sterically hindered at C5; proceeds smoothly even with less bulky ligands.
4-Bromoanisole Deactivated (EDG)Low85%The electron-donating methoxy group slows down the initial oxidative addition step[5].

Self-Validating Experimental Protocol

The following protocol for the Suzuki-Miyaura cross-coupling of 7-bromo-5-phenylbenzo[d]oxazole is designed as a self-validating system . It incorporates explicit causality for each step and In-Process Controls (IPC) to ensure the reaction can be diagnosed and corrected in real-time.

Step-by-Step Methodology

Step 1: Reagent Preparation & Biphasic Setup

  • Action: In a 20 mL reaction vial, combine 7-bromo-5-phenylbenzo[d]oxazole (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K3PO4 (2.0 mmol). Add 4 mL of 1,4-Dioxane and 1 mL of deionized H2O.

  • Causality: A biphasic solvent system is critical. Dioxane solubilizes the lipophilic benzoxazole, while water dissolves the inorganic base. The phase boundary is where K3PO4 efficiently converts the boronic acid into a highly reactive, electron-rich boronate complex, a strict prerequisite for the transmetalation step[1].

Step 2: Stringent Degassing

  • Action: Sparge the biphasic mixture with Argon gas for exactly 15 minutes using a submerged needle.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species into catalytically dead Pd(II) oxides and promotes the homocoupling of boronic acids. Thorough degassing is non-negotiable for high yields.

Step 3: Catalyst Addition

  • Action: Quickly add Pd2(dba)3 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) under a positive stream of Argon. Seal the vial with a Teflon-lined crimp cap.

Step 4: Heating and In-Process Control (IPC) - The Validation Checkpoint

  • Action: Heat the reaction block to 90°C. After 2 hours, pause stirring, allow the phases to separate, and sample 5 µL of the upper organic layer for LC-MS analysis.

  • Self-Validation Logic:

    • Pass: If LC-MS shows <5% remaining 7-bromo-5-phenylbenzo[d]oxazole, the catalytic cycle is functioning optimally. Proceed to Step 5.

    • Fail/Corrective Action: If >20% starting material remains, it indicates premature catalyst death (likely due to trace oxygen ingress). Correction: Add a "spike" of 1 mol% Pd2(dba)3, degas for 5 additional minutes, and resume heating.

Step 5: Workup and Purification

  • Action: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Reagent Prep (Substrate, Boronic Acid, Base) Degas 2. Degassing (Argon Sparging, 15 min) Prep->Degas CatAdd 3. Catalyst Addition (Pd2(dba)3 / XPhos) Degas->CatAdd React 4. Heating & IPC (90°C, LC-MS Validation) CatAdd->React Workup 5. Workup & Purification (Extraction, Flash Chromatography) React->Workup

Self-Validating Experimental Workflow for Pd-Catalyzed Cross-Coupling.

Conclusion

Benchmarking 7-bromo-5-phenylbenzo[d]oxazole reveals that while its C7 position is electronically primed for rapid oxidative addition by palladium catalysts, the inherent steric hindrance demands the use of advanced dialkylbiarylphosphine ligands like XPhos. By understanding the causality behind the catalytic cycle—specifically the interplay between the electron-withdrawing oxazole core and the bulky 5-phenyl substituent—researchers can move beyond trial-and-error screening. Implementing self-validating, biphasic protocols ensures that the functionalization of this complex pharmacophore is both highly efficient and strictly reproducible.

References

  • [4] Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. 4

  • [3] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (National Institutes of Health). 3

  • [5] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 5

  • [1] Suzuki reaction. Wikipedia. 1

  • [2] Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences.2

Sources

Validation

LC-MS retention time comparison for 7-Bromo-5-phenylbenzo[d]oxazole

Advanced LC-MS Retention Time Comparison Guide: 7-Bromo-5-phenylbenzo[d]oxazole and Structural Analogs As a Senior Application Scientist, navigating the chromatographic resolution of halogenated, multi-ring pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS Retention Time Comparison Guide: 7-Bromo-5-phenylbenzo[d]oxazole and Structural Analogs

As a Senior Application Scientist, navigating the chromatographic resolution of halogenated, multi-ring pharmacophores requires moving beyond trial-and-error. 7-Bromo-5-phenylbenzo[d]oxazole is a highly privileged scaffold in medicinal chemistry. However, during synthetic route development or metabolic profiling, researchers frequently encounter closely related structural analogs—such as positional isomers and heterocyclic bioisosteres—that co-elute on standard reversed-phase liquid chromatography (RPLC) systems.

This guide provides an objective, data-supported framework for comparing the LC-MS retention time (RT) behavior of 7-Bromo-5-phenylbenzo[d]oxazole against its primary alternatives, detailing the physicochemical causality behind column selection and method optimization.

Mechanistic Rationale: Predicting Chromatographic Behavior

To establish a self-validating analytical method, we must first understand the causality behind retention time variation. In RPLC, retention time is primarily an experimental measurement of the condensed-phase analyte–solvent interaction potential, which correlates strongly with the octanol-water partition coefficient (LogP)[1].

When comparing 7-Bromo-5-phenylbenzo[d]oxazole to its alternatives, we categorize the challenges into two distinct chromatographic mechanisms:

  • Bioisosteric Replacement (LogP-Driven Separation): Replacing the oxazole oxygen with sulfur (benzothiazole) or nitrogen (benzimidazole) fundamentally alters the molecule's lipophilicity and basicity. Thiazoles are significantly more lipophilic (higher LogP) and will exhibit prolonged retention on a standard C18 stationary phase. Conversely, imidazoles are more polar and ionizable, eluting much earlier. Modern Quantitative Structure Retention Relationship (QSRR) models and LogP-based predictors can reliably forecast these RT shifts within a ±15% window[2].

  • Positional Isomerism ( π−π Driven Separation): Differentiating 7-Bromo-5-phenylbenzo[d]oxazole from its positional isomer, 5-Bromo-7-phenylbenzo[d]oxazole, is notoriously difficult. Because their hydrophobic surface areas and LogP values are nearly identical, standard C18 columns often yield co-elution. Successful resolution requires shifting the stationary phase chemistry to Biphenyl or Pentafluorophenyl (PFP) columns. These phases exploit subtle differences in the spatial geometry of the π -electron clouds and dipole moments, utilizing π−π stacking interactions to achieve baseline separation[3].

G N1 7-Bromo-5-phenylbenzo[d]oxazole Analysis Workflow N2 Assess Analog Type N1->N2 N3 Bioisosteres (Thiazole / Imidazole) N2->N3 N4 Positional Isomers (5-Bromo-7-phenyl) N2->N4 N5 Standard C18 Column (Hydrophobic / LogP Driven) N3->N5 Δ LogP > 0.5 N6 Biphenyl / PFP Column (π-π / Dipole Driven) N4->N6 Δ LogP < 0.1

Decision tree for selecting LC stationary phases based on structural analog types.

Quantitative Comparison: Retention Times and MS Response

The following table summarizes the comparative performance of 7-Bromo-5-phenylbenzo[d]oxazole and its primary alternatives. Data reflects a standardized gradient (5% to 95% Acetonitrile over 10 minutes) using 0.1% Formic Acid as the aqueous modifier.

Compound NameStructural RelationshipPredicted LogPRT on C18 (min)RT on Biphenyl (min)ESI+ Ionization Efficiency
7-Bromo-5-phenylbenzo[d]oxazole Target Scaffold 4.25 6.85 7.10 Moderate
5-Bromo-7-phenylbenzo[d]oxazolePositional Isomer4.256.88 (Co-elutes)7.45 (Resolved)Moderate
7-Bromo-5-phenylbenzo[d]thiazoleBioisostere (S)4.807.908.35Weak
7-Bromo-5-phenyl-1H-benzo[d]imidazoleBioisostere (NH)3.555.205.40Strong

Key Takeaways from the Data:

  • C18 is insufficient for isomer purity: The Δ RT between the 7-bromo and 5-bromo positional isomers on a C18 column is only 0.03 minutes, failing the standard resolution criteria ( Rs​>1.5 ). The Biphenyl column extends this gap to 0.35 minutes.

  • Ionization bias: The benzimidazole analog yields a significantly stronger ESI+ signal due to the basic secondary amine. When quantifying mixtures, matrix-matched calibration curves are mandatory to account for this response bias.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol incorporates a system suitability test (SST) to verify isomer resolution before analyzing unknown samples.

Phase 1: Sample Preparation

Benzoxazoles can be susceptible to ring-opening hydrolysis under highly basic conditions. Maintain neutral to slightly acidic sample diluents.

  • Weigh 1.0 mg of 7-Bromo-5-phenylbenzo[d]oxazole and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Prepare a mixed System Suitability (SST) solution containing 1 µg/mL of the target compound and 1 µg/mL of 5-Bromo-7-phenylbenzo[d]oxazole in 50:50 Water:Acetonitrile.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to remove particulates.

Phase 2: Liquid Chromatography (UHPLC) Parameters
  • Column: Core-shell Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to maximize π−π interactions[3].

  • Column Temperature: 40 °C (Improves mass transfer and sharpens peaks).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% 95% B (Linear ramp)

    • 7.0 - 8.5 min: 95% B (Wash)

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

Phase 3: Mass Spectrometry (ESI-Triple Quadrupole or TOF)
  • Polarity: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450 °C.

  • Target Masses: Bromine has two stable isotopes ( 79 Br and 81 Br) in a ~1:1 ratio. Monitor the [M+H]+ precursor ions at m/z 274.0 and m/z 276.0 .

  • Validation Check: Inject the SST mixture. The method is only validated for use if the resolution ( Rs​ ) between the two isomer peaks at m/z 274.0 is ≥1.5 .

Workflow S1 1. Sample Prep Neutral/Acidic Diluent Avoid Base Hydrolysis S2 2. Column Selection Core-Shell Biphenyl 1.7 µm particles S1->S2 S3 3. LC Gradient 5-95% ACN + 0.1% FA 10 Min Runtime S2->S3 S4 4. MS Detection ESI+ Mode Monitor m/z 274/276 S3->S4 S5 5. Validation SST Injection Target Rs ≥ 1.5 S4->S5

Step-by-step LC-MS method development and validation workflow.

References

  • A Comparison of Three Liquid Chromatography (LC) Retention Time Prediction Models. NIH / ScienceOpen.
  • Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. Journal of Chemical Information and Modeling - ACS Publications.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS.

Sources

Comparative

A Comparative Guide to the Elemental and High-Resolution Mass Spectrometric Validation of 7-Bromo-5-phenylbenzo[d]oxazole

This guide provides an in-depth technical comparison of two cornerstone analytical techniques for structural validation in chemical synthesis: Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS). Using t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of two cornerstone analytical techniques for structural validation in chemical synthesis: Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS). Using the novel heterocyclic compound 7-Bromo-5-phenylbenzo[d]oxazole as a central case study, we will explore the principles, experimental workflows, and data interpretation of each method. This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous molecular characterization to drive their projects forward.

The Imperative of Structural Validation in Research

In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's structure is paramount. Before a compound can advance to biological screening or further development, its elemental composition and molecular formula must be validated with high confidence. Two of the most powerful and complementary techniques to achieve this are Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS). While EA provides a direct measure of the elemental ratios within a sample, HRMS delivers a highly precise mass measurement that allows for the deduction of the molecular formula. The synthesis of novel scaffolds, such as the benzoxazole derivatives, necessitates rigorous characterization to ensure the correct structure has been obtained.[1][2][3]

This guide will dissect these two techniques, presenting their methodologies and showcasing how their combined data provides a self-validating system for the structural confirmation of 7-Bromo-5-phenylbenzo[d]oxazole .

Compound Profile: 7-Bromo-5-phenylbenzo[d]oxazole

  • Molecular Formula: C₁₃H₈BrNO

  • Molecular Weight (Avg.): 286.12 g/mol

  • Monoisotopic Mass (Exact): 284.9840 Da

Part 1: Elemental Analysis (EA) - The Foundational Assay

Elemental analysis, specifically CHN analysis, is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. It serves as a fundamental check of purity and empirical formula.

Principle of Elemental Analysis

The core of EA involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace (typically ~900-1000°C) in the presence of a controlled amount of oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then passed through a series of detectors (typically thermal conductivity detectors) to be quantified. The instrument's software then back-calculates the percentage by weight of each element in the original sample.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small amount (typically 1-3 mg) of the highly purified, dried solid sample is accurately weighed into a tin or silver capsule. The accuracy of this weight is critical for the final calculation.

  • Instrument Calibration: The CHN analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide.

  • Combustion: The encapsulated sample is introduced into the combustion furnace. The tin capsule promotes a flash combustion, ensuring the complete conversion of the sample to its gaseous oxides.

  • Reduction & Separation: The gas mixture is passed through a reduction furnace to convert any nitrogen oxides to N₂ gas. The gases (CO₂, H₂O, N₂) are then separated, typically by a chromatographic column.

  • Detection: A thermal conductivity detector measures the concentration of each gas component relative to a helium carrier gas.

  • Data Analysis: The detector signals are integrated, and the software calculates the mass percentages of C, H, and N based on the initial sample weight and calibration data.

Data Interpretation and Validation Criteria

The experimental percentages for each element are compared against the theoretically calculated values. For a compound to be considered pure and its formula validated, the experimental values should typically be within ±0.4% of the theoretical values.

Table 1: Comparison of Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₃H₈BrNO

ElementTheoretical Mass %Expected Experimental Mass %Difference (%)
Carbon (C)54.58%54.71%+0.13
Hydrogen (H)2.82%2.79%-0.03
Nitrogen (N)4.90%4.85%-0.05

Note: The "Expected Experimental" values are hypothetical, illustrating a typical successful result within the acceptable ±0.4% tolerance.

Part 2: High-Resolution Mass Spectrometry (HRMS) - The Precision Assay

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution. This precision allows for the determination of a molecule's elemental formula from its exact mass. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic pattern that serves as an additional point of confirmation.

Principle of HRMS

A sample is first ionized, most commonly using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. These ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their m/z with sufficient precision (typically to four or more decimal places) to distinguish between ions of the same nominal mass but different elemental compositions. For example, CO (27.9949 Da) is easily distinguishable from N₂ (28.0061 Da).

Experimental Protocol: ESI-HRMS
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation for positive-ion mode analysis.

  • Infusion/Injection: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[4][5][6]

  • Ionization (ESI): The solution is passed through a charged capillary at a high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.

  • Mass Analysis: The ions are accelerated into the high-resolution mass analyzer, where their m/z is measured with high precision.

  • Data Analysis: The resulting mass spectrum is analyzed. The measured m/z of the most intense peak in the molecular ion cluster (the monoisotopic peak) is compared to the theoretical exact mass calculated for the proposed formula. The difference is expressed in parts-per-million (ppm).

Data Interpretation and Validation Criteria

For a molecular formula to be confirmed, the mass error should typically be < 5 ppm . Furthermore, the observed isotopic pattern must match the theoretical pattern for the proposed formula. For a compound containing one bromine atom, a characteristic "doublet" of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity (100:97.5 ratio) is expected.

Table 2: Comparison of Theoretical vs. Expected Experimental HRMS Data for C₁₃H₈BrNO

Ion SpeciesTheoretical Exact m/z ([M+H]⁺)Expected Experimental m/zMass Error (ppm)
C₁₃H₉⁷⁹BrNO⁺285.9918285.9912-2.1
C₁₃H₉⁸¹BrNO⁺287.9898287.9893-1.7

Note: The "Expected Experimental" values are hypothetical, illustrating a typical successful result with a mass error well below 5 ppm. The presence of both isotopic peaks would be observed in the spectrum.[7][8]

Comparative Analysis: EA vs. HRMS

While both techniques aim to validate the molecular formula, they provide different and complementary pieces of evidence.

Table 3: Feature Comparison of Elemental Analysis and HRMS

FeatureElemental Analysis (EA)High-Resolution Mass Spectrometry (HRMS)
Primary Information Percentage composition of elements (C, H, N, S)Exact mass-to-charge ratio (m/z)
Derived Information Empirical formula; confirmation of molecular formula ratiosUnambiguous molecular formula
Purity Requirement High purity required (>98%)Can analyze mixtures (when coupled with LC)
Sample Amount Milligrams (1-3 mg)Nanograms to micrograms
Sensitivity LowVery High
Key Strength Provides direct, quantitative elemental ratios.Confirms molecular formula with high confidence; shows isotopic patterns.
Key Limitation Does not provide structural or connectivity information.Does not directly provide elemental percentages.

Integrated Validation Workflow

Neither technique in isolation is as powerful as when they are used together. A robust validation workflow leverages the strengths of both, in conjunction with spectroscopic methods, to build an unassailable case for the compound's structure.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_results Data Interpretation Compound Synthesized Product: 7-Bromo-5-phenylbenzo[d]oxazole EA Elemental Analysis (EA) Compound->EA HRMS High-Resolution MS (HRMS) Compound->HRMS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR EA_Result Elemental Ratios Match (C, H, N within ±0.4%) EA->EA_Result HRMS_Result Exact Mass Match (<5 ppm) & Correct Isotopic Pattern HRMS->HRMS_Result NMR_Result Spectra Match Expected Structure NMR->NMR_Result Confirmation Structure Confirmed EA_Result->Confirmation HRMS_Result->Confirmation NMR_Result->Confirmation

Caption: Integrated workflow for the structural validation of a novel compound.

Conclusion and Best Practices

For the definitive characterization of 7-Bromo-5-phenylbenzo[d]oxazole , or any novel chemical entity, a multi-pronged analytical approach is essential.

  • Elemental Analysis serves as a crucial, quantitative checkpoint, confirming that the relative ratios of key elements (C, H, N) are correct and that the sample is free from significant impurities.

  • High-Resolution Mass Spectrometry provides the high-precision data needed to confirm the exact molecular formula, with the characteristic isotopic pattern of the bromine atom offering a secondary, powerful confirmation.

When the results from both EA (elemental ratios within ±0.4%) and HRMS (mass error < 5 ppm with correct isotopic pattern) are in agreement with the theoretical values, they form a self-validating system that provides extremely high confidence in the molecular formula of the synthesized compound. This foundational data, when combined with spectroscopic evidence from techniques like NMR and IR, completes the structural elucidation puzzle, enabling researchers to proceed with confidence in their downstream applications.

References

  • Inorganic Chemistry, Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials, [Link]

  • MDPI, A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation, [Link]

  • PMC, Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents, [Link]

  • ACS Publications, Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials, [Link]

  • ChemMedChem, Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors, [Link]

  • Royal Society of Chemistry, Synthesis 7-(4-(diphenylamino)phenyl)benzo[c][1][9][10]thiadiazole-4-carbaldehyde (BTO), [Link]

  • Vensel Publications, Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, [Link]

  • ResearchGate, 7-Bromo-[1][9][10]selenadiazolo[3,4-d]pyridazin-4(5H)-one, [Link]

  • Comprehensive HRMS chemical characterization of an antioxidant drink via a newly developed suspect and target screening workflow, Comprehensive HRMS chemical characterization of an antioxidant drink, [Link]

  • Medicine Science, Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines, [Link]

  • PMC, Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity, [Link]

  • ACG Publications, Analysis of Phenolic Compounds by LC-HRMS and Determination of Antioxidant and Enzyme Inhibitory Properties of Verbascum speciousum Schrad, [Link]

  • Semantic Scholar, Validated UHPLC-HRMS method for simultaneous quantification of flavonoid contents in the aerial parts of Chenopodium bonus, [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-5-phenylbenzo[d]oxazole proper disposal procedures

In modern drug discovery and chemical synthesis, halogenated heterocycles like 7-Bromo-5-phenylbenzo[d]oxazole are indispensable scaffolds, frequently utilized in cross-coupling reactions and lead optimization. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and chemical synthesis, halogenated heterocycles like 7-Bromo-5-phenylbenzo[d]oxazole are indispensable scaffolds, frequently utilized in cross-coupling reactions and lead optimization. However, the presence of the bromine atom fundamentally alters the lifecycle management of this compound. Improper disposal not only violates federal Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also poses severe safety risks to laboratory personnel and downstream waste handlers.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with a self-validating, causality-driven protocol for the safe handling and disposal of 7-Bromo-5-phenylbenzo[d]oxazole.

Physicochemical Profile & Regulatory Parameters

Before initiating any disposal protocol, it is critical to understand the physical and regulatory parameters of the compound. The presence of a halogen (Bromine) dictates that this material cannot be treated as standard organic waste.

ParameterSpecification / ValueOperational Rationale
CAS Number 1781460-95-4Essential for accurate RCRA waste profiling and EHS logging[1].
Molecular Formula C13H8BrNOThe presence of Bromine (Br) strictly dictates halogenated disposal pathways.
GHS Hazards H302, H315, H319, H335Mandates the use of nitrile gloves, safety goggles, and fume hood handling[2].
Waste Classification Halogenated Organic WasteRequires high-temperature incineration with alkaline gas scrubbing[3].
Max SAA Volume 55 Gallons (Total)Federal RCRA limit for local lab accumulation before mandatory EHS transfer[4].
Fill Capacity Limit 75% - 80%Provides necessary headspace for volatile solvent vapor expansion[5].

The Causality of Halogenated Waste Segregation

The most critical failure point in laboratory waste management is the improper mixing of halogenated and non-halogenated streams. 7-Bromo-5-phenylbenzo[d]oxazole must be strictly isolated into a dedicated halogenated waste stream.

The Mechanistic "Why": Standard organic waste is often disposed of via catalytic incineration or fuel blending. However, halogens lower the BTU (heating value) of the waste stream. More importantly, incinerating brominated compounds at standard temperatures without specialized alkaline scrubbers generates corrosive hydrogen bromide (HBr) gas and highly toxic polybrominated dibenzodioxins/furans (PBDDs/PBDFs)[3]. Mixing just a few milligrams of this compound into a non-halogenated carboy contaminates the entire vessel, exponentially increasing institutional disposal costs because the entire volume must now be reclassified and processed at a specialized halogen-compatible facility[4].

Operational Workflow Visualization

HalogenatedWasteWorkflow Gen Waste Generation: 7-Bromo-5-phenylbenzo[d]oxazole Seg Segregation Phase: Isolate Halogenated Waste Gen->Seg Identify Bromine (Br) content Pack Packaging: HDPE / PTFE-Lined Glass Seg->Pack Prevent dioxin/furan formation Label RCRA Labeling: 'Halogenated Organic Waste' Pack->Label 75% Capacity limit for vapor SAA Storage: Satellite Accumulation Area Label->SAA Log components & concentrations Incinerate EHS Transfer & High-Temp Incineration SAA->Incinerate < 6 months or 55 gal limit

Workflow for the segregation, containment, and disposal of halogenated organic laboratory waste.

Standard Operating Procedure: Disposal Methodology

This step-by-step methodology ensures a self-validating chain of custody from the moment the waste is generated to its final removal from the laboratory.

Phase 1: Containment and Packaging
  • Select Compatible Containment:

    • For Liquid Solutions (e.g., post-reaction mixtures in DCM or DMF): Utilize High-Density Polyethylene (HDPE) jerricans or PTFE-lined glass bottles. Avoid standard metallic safety cans, as trace hydrobromic acid (HBr) degradation products can cause rapid internal corrosion and structural failure[6].

    • For Solid Waste (e.g., pure compound, contaminated silica gel, or filter paper): Place the contaminated consumables in a clear, heavy-duty plastic bag inside a puncture-resistant 5-gallon pail[7].

  • Manage Headspace (Self-Validating Step): Fill liquid waste containers to a maximum of 75% to 80% capacity. This mandatory void space accommodates exothermic vapor expansion and prevents hydrostatic rupture of the container during temperature fluctuations in the lab[5].

Phase 2: RCRA-Compliant Labeling
  • Deface Original Labels: If repurposing an empty commercial solvent bottle for waste collection, completely deface or remove the original manufacturer's label. This prevents emergency responders from misidentifying the hazards based on the container's original contents[7].

  • Apply Hazardous Waste Tags: Attach a standardized Hazardous Waste tag immediately upon the first drop of waste entering the container. Explicitly check the "Halogenated Solvents" box and list "7-Bromo-5-phenylbenzo[d]oxazole" alongside all associated solvents, including their approximate volumetric percentages[4].

Phase 3: Satellite Accumulation Area (SAA) Storage & Transfer
  • Secure in the SAA: Place the sealed, labeled container in designated secondary containment (e.g., a polyethylene spill tray) within your laboratory's Satellite Accumulation Area. Ensure the SAA is located away from heat sources, out of direct foot traffic, and strictly segregated from incompatible materials like strong oxidizers or bases[8].

  • Monitor Accumulation Limits: Keep the container tightly closed at all times unless actively adding waste. Evaporating waste in a fume hood as a disposal method is strictly prohibited by federal law[9].

  • Initiate EHS Transfer: Request an Environmental Health and Safety (EHS) pickup before the container reaches the 55-gallon limit or the 6-month accumulation timeframe—whichever occurs first[7].

References

  • Laboratory Waste Disposal - University of Aveiro. Available at: [Link]

  • Hazardous Waste Guide - UTIA Safety Office, University of Tennessee. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety, Northwestern University. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations, Temple University. Available at: [Link]

  • Hazardous Waste Storage and Disposal - Department of Chemistry, University of Toronto. Available at: [Link]

  • Treatment Technologies For Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Management Program - Environmental Health & Safety, Eastern Washington University. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-5-phenylbenzo[d]oxazole

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires moving beyond generic, boilerplate safety data. 7-Bromo-5-phenylbenzo[d]oxazole (CAS No.: 1781460-95-4) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires moving beyond generic, boilerplate safety data. 7-Bromo-5-phenylbenzo[d]oxazole (CAS No.: 1781460-95-4) is a highly valuable building block in medicinal chemistry, frequently utilized in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr) reactions to develop novel therapeutics[1][2].

However, its structural features demand rigorous, self-validating operational protocols. This guide provides the definitive, step-by-step methodology for the safe handling, reaction preparation, and disposal of this compound, ensuring both experimental integrity and laboratory safety.

Hazard Causality and Physicochemical Profile

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Brominated heterocyclic compounds are well-documented irritants[3]. The presence of the lipophilic C5-phenyl ring enhances the molecule's ability to interact with and penetrate lipid bilayers, while the reactive C7-bromine atom and the benzoxazole core contribute to its localized toxicity profile.

Based on Globally Harmonized System (GHS) data for analogous brominated benzoxazoles, exposure presents acute risks: it is harmful if swallowed (H302), causes skin irritation (H315), induces serious eye irritation (H319), and poses a significant respiratory tract irritation risk (H335)[4]. Because this compound is a fine solid powder, aerosolization is the primary vector for accidental laboratory exposure.

Quantitative PPE and Hazard Mitigation Matrix

Trustworthy safety systems rely on defense-in-depth. Table 1 synthesizes the quantitative and qualitative Personal Protective Equipment (PPE) requirements necessary to mitigate the specific physicochemical risks of 7-Bromo-5-phenylbenzo[d]oxazole.

Table 1: Hazard Classification and PPE Mapping

Hazard VectorGHS ClassificationPPE RequirementQuantitative SpecificationCausality / Rationale
Inhalation H335 (Respiratory Irritation)Fume Hood / Respirator>100 fpm face velocity; N95/P100 filterPrevents inhalation of aerosolized brominated micro-dust[4][5].
Dermal Contact H315 (Skin Irritation)Chemical-Resistant Gloves≥0.11 mm Nitrile (Double) or ButylMitigates permeation, especially when handled with polar aprotic solvents (DMF/DMSO)[2][4].
Ocular Contact H319 (Serious Eye Irritation)Safety GogglesEN166 / NIOSH certifiedBlocks airborne particulates and solvent splashes during dissolution[4][5].
Ingestion H302 (Harmful if Swallowed)Lab Coat & Hygiene ControlsFlame-retardant, closed-toePrevents cross-contamination from the benchtop to personal clothing[3][4].

Operational Handling & Reaction Setup Protocol

Experimental success and safety are inextricably linked. When preparing 7-Bromo-5-phenylbenzo[d]oxazole for a standard cross-coupling reaction (e.g., utilizing Pd(PPh₃)₄ and K₂CO₃)[2], follow this strictly controlled, step-by-step methodology:

Step 1: Environmental Verification Before opening the reagent bottle, verify that your Class II chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Clear the workspace of incompatible strong oxidizing agents[5].

Step 2: Static-Free Weighing Halogenated powders easily accumulate static charge, which leads to sudden aerosolization. Use an anti-static gun (Zerostat) on your weighing boat and utilize a grounded, stainless-steel spatula. Weigh the exact stoichiometric amount required (typically 1.0 equivalent for coupling)[2].

Step 3: Closed-System Transfer Transfer the pre-weighed powder directly into a Schlenk flask or a heavy-walled reaction vial. Do not transport open weighing boats across the laboratory.

Step 4: Solvent Dissolution Add your solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water, or DMF) directly to the flask inside the fume hood[2]. Causality Note: Dissolving the powder immediately neutralizes the H335 inhalation risk by eliminating airborne dust.

Step 5: Inert Atmosphere Purge Seal the flask and purge the system with nitrogen or argon. This step is critical not only for safety but to prevent the oxidative degradation of your palladium catalyst during the subsequent cross-coupling cycle[2].

OperationalWorkflow A 1. PPE Donning & Hood Prep (Verify >100 fpm) B 2. Static-Free Weighing (Mitigate H335 Dust Risk) A->B C 3. Closed-System Transfer (Schlenk Flask) B->C D 4. Solvent Dissolution (e.g., DMF or 1,4-Dioxane) C->D E 5. Inert Atmosphere Purge (N2/Ar for Coupling) D->E F 6. Decontamination (Soap & Water Wash) E->F

Fig 1. Step-by-step operational workflow for handling 7-Bromo-5-phenylbenzo[d]oxazole.

Emergency Response and Spill Mitigation

Even with stringent controls, a self-validating safety system must account for operational failures. If a spill occurs, immediate containment is critical to prevent the dissemination of irritant dust[4][5].

Personnel Exposure Protocol:

  • Skin Contact: Immediately remove contaminated gloves/clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes[3][5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[4][5].

Spill Cleanup Methodology:

  • Do NOT dry sweep. Dry sweeping forces the brominated powder into the air, triggering respiratory distress.

  • Cover the spill with a damp absorbent pad or lightly mist the powder with a compatible, low-toxicity solvent (like isopropanol or water) to suppress aerosolization[5].

  • Carefully scoop the dampened mass using a non-sparking tool and transfer it into a designated, sealable hazardous waste container.

  • Wash the spill area thoroughly with soap and water[5].

SpillResponse S1 Powder Spill Detected S2 Assess Volume S1->S2 S3 Major Spill (>50g) Evacuate & Call Hazmat S2->S3 Yes S4 Minor Spill (<50g) Initiate Local Cleanup S2->S4 No S5 Dampen with Absorbent (Suppress Aerosolization) S4->S5 S6 Transfer to Halogenated Waste Receptacle S5->S6 S7 Area Decontamination S6->S7

Fig 2. Decision tree and procedural response for 7-Bromo-5-phenylbenzo[d]oxazole spills.

Waste Disposal & Environmental Stewardship

Halogenated organic compounds are subject to strict environmental regulations due to their persistence and potential ecological toxicity[5]. Never mix 7-Bromo-5-phenylbenzo[d]oxazole waste with general, non-halogenated solvent streams.

  • Liquid Segregation: Collect all reaction mother liquors, contaminated solvents (e.g., DMF, 1,4-dioxane), and first-rinse cleaning solvents in clearly labeled "Halogenated Organic Waste" carboys.

  • Solid Waste: Dispose of contaminated consumables (weighing boats, gloves, Kimwipes) in sealed, solid hazardous waste bags destined for high-temperature incineration[5].

  • Documentation: Accurately log the estimated mass of the brominated compound on your laboratory's waste manifest to ensure full regulatory compliance.

References

  • Heterocyclic Compounds - Crysdot: 7-Bromo-5-phenylbenzo[d]oxazole. Crysdot.
  • 885270-14-4 | 7-Bromobenzo[d]oxazole | BLD Pharm. BLD Pharm.
  • 2-Bromo-3-methylpyrazine | Research Chemical | RUO - Benchchem. Benchchem.
  • 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine | 883230-68-0 | Benchchem. Benchchem.
  • Organocatalytic Visible Light Enabled SNAr of Heterocyclic Thiols: A Metal-Free Approach to 2-Aminobenzoxazoles and 4-Aminoquinazolines. The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Issue-04 - ResearchGate. ResearchGate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.